Pelitinib
Description
This compound (EKB-569) is a potent, low molecular weight, selective, and irreversible inhibitor of epidermal growth factor receptor (EGFR) that is being developed as an anticancer agent.
This compound is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor with potential antineoplastic activity. this compound irreversibly binds covalently to epidermal growth factor receptors (EGFR) ErbB-1, -2 and -4, thereby inhibiting receptor phosphorylation and signal transduction and resulting in apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
an EGF receptor kinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNYSQLFKLYNI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257933-82-7 | |
| Record name | Pelitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pelitinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pelitinib in EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of Pelitinib (also known as EKB-569), a second-generation tyrosine kinase inhibitor (TKI), with a specific focus on its interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction to this compound
This compound is a potent, selective, and irreversible inhibitor of the EGFR (ErbB1) tyrosine kinase.[1][2] As a 3-cyanoquinoline pan-ErbB inhibitor, it also shows activity against other members of the ErbB family, namely ErbB2 (HER2) and ErbB4 (HER4).[2][3] Its primary mechanism involves the covalent modification of the EGFR kinase domain, leading to a sustained blockade of downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.[3][4] This irreversible mode of action distinguishes it from first-generation, reversible TKIs.[5]
Core Mechanism of Action: Irreversible EGFR Inhibition
The fundamental mechanism of this compound involves its function as an ATP-competitive inhibitor. It targets the ATP-binding pocket within the intracellular kinase domain of EGFR.[6] Unlike reversible inhibitors, this compound forms a permanent, covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site.[7] This irreversible binding physically obstructs the binding of ATP, thereby preventing the receptor's autophosphorylation, which is the critical first step in activating downstream signaling cascades.[6]
Caption: Covalent binding of this compound to the EGFR kinase domain, preventing ATP binding and autophosphorylation.
Impact on Downstream EGFR Signaling Pathways
Activation of EGFR through ligand binding leads to receptor dimerization and trans-autophosphorylation of tyrosine residues in its C-terminal tail. These phosphorylated sites act as docking stations for various adaptor proteins, initiating a cascade of downstream signaling pathways crucial for cell growth and survival. By preventing this initial phosphorylation event, this compound effectively shuts down multiple major signaling axes.[4][6][8]
The primary pathways inhibited by this compound include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation. This compound has been shown to inhibit the activation of ERK1/2.[4][8]
-
PI3K-AKT-mTOR Pathway: This is a critical survival pathway that promotes cell growth and inhibits apoptosis (programmed cell death). This compound specifically inhibits the activation of AKT.[4][8]
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are involved in gene transcription related to cell survival and proliferation. This compound effectively inhibits the phosphorylation of STAT3.[8]
Caption: this compound's inhibition of EGFR autophosphorylation blocks the PI3K/AKT, MAPK, and STAT3 pathways.
Quantitative Data on this compound's Activity
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key inhibitory concentration (IC50) values.
Table 1: Inhibitory Potency (IC50) of this compound Against Various Kinases
| Kinase Target | IC50 Value (nM) | Selectivity Profile |
| EGFR | 38.5 | Primary Target |
| Src | 282 | Moderate |
| MEK/ERK | 800 | Weak |
| ErbB2 | 1,255 | Weak |
| Raf | 3,353 | Negligible |
| c-Met | 4,100 | Negligible |
| Cdk4 | >20,000 | Negligible |
| (Data sourced from Selleck Chemicals and R&D Systems technical information)[8] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 Value (nM) |
| NHEK | Normal Human Keratinocytes | 61 |
| A431 | Epidermoid Carcinoma (EGFR overexpressed) | 125 |
| MDA-MB-468 | Breast Cancer (EGFR overexpressed) | 260 |
| MCF-7 | Breast Cancer (low EGFR) | 3,600 |
| (Data sourced from Selleck Chemicals technical information)[8] |
Table 3: Inhibition of EGFR Phosphorylation and Downstream Effectors (IC50)
| Assay Target | Cell Line | IC50 Value (nM) |
| EGF-induced EGFR Phosphorylation | A431 & NHEK | 20 - 80 |
| STAT3 Phosphorylation | A431 & NHEK | 30 - 70 |
| TGF-α-induced EGFR Phosphorylation | NHEK | 56 |
| STAT3 Phosphorylation (TGF-α induced) | NHEK | 60 |
| ERK1/2 Phosphorylation (TGF-α induced) | NHEK | 62 |
| (Data sourced from Selleck Chemicals technical information)[8] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro assays. Detailed below are the methodologies for two fundamental experiments.
EGFR Phosphorylation Assay (Western Blot/ELISA)
This assay quantifies the ability of this compound to inhibit EGF-stimulated autophosphorylation of its receptor target in a cellular context.
Methodology:
-
Cell Culture: A431 cells, which overexpress EGFR, are seeded in appropriate culture plates and grown to a suitable confluency.
-
Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 90 minutes to 2.75 hours).[8]
-
Ligand Stimulation: Epidermal Growth Factor (EGF) is added at a final concentration (e.g., 100 ng/mL) for a short duration (e.g., 15 minutes) to induce EGFR phosphorylation.[8]
-
Cell Lysis: The culture medium is removed, and cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantification:
-
ELISA: A sandwich ELISA format is used where a capture antibody binds total EGFR and a detection antibody conjugated to HRP recognizes the phosphorylated tyrosine residues.[8]
-
Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary antibodies specific for phospho-EGFR and total EGFR. Bands are visualized using chemiluminescence and quantified via densitometry.[8]
-
Caption: Experimental workflow for determining this compound's inhibition of EGFR phosphorylation.
Cell Viability / Anti-proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, thereby assessing the cytotoxic or cytostatic effects of this compound.
Methodology:
-
Cell Seeding: Cells (e.g., A431, MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing a range of concentrations of this compound (and a vehicle control).
-
Incubation: The plates are incubated for an extended period, typically 3 to 5 days, to allow for effects on cell proliferation.[8]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 540 nm.[8] The absorbance is directly proportional to the number of viable, metabolically active cells.
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.
Conclusion
This compound exemplifies the mechanism of a second-generation TKI by irreversibly binding to and inhibiting EGFR. This covalent modification ensures a prolonged and potent blockade of receptor autophosphorylation. Consequently, it effectively abrogates downstream signaling through the critical MAPK, PI3K/AKT, and STAT pathways, leading to the inhibition of tumor cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in the study and development of targeted cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Pelitinib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
Introduction
Pelitinib, also known as EKB-569, is a potent and irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR).[1][2] It belongs to the 3-cyanoquinoline class of pan-ErbB tyrosine kinase inhibitors and has been investigated for its antineoplastic activity in various cancers, including non-small cell lung cancer and colorectal cancer.[1][] this compound covalently binds to EGFR family members (ErbB-1, -2, and -4), leading to the inhibition of receptor autophosphorylation and downstream signal transduction.[1][4] This action results in the suppression of tumor cell proliferation and the induction of apoptosis.[4] This guide provides a detailed overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies used for its characterization.
Chemical and Physical Properties
This compound is a synthetic organic compound characterized as an aminoquinoline, a nitrile, a monocarboxylic acid amide, and a member of the monochlorobenzenes.[1] Its chemical identity and key physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide[1] |
| Synonyms | EKB-569, WAY-EKB 569[][5] |
| CAS Number | 257933-82-7[6] |
| Molecular Formula | C₂₄H₂₃ClFN₅O₂ |
| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C[1] |
| InChI Key | WVUNYSQLFKLYNI-AATRIKPKSA-N[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 467.92 g/mol [7] |
| Appearance | White to off-white solid powder[][8] |
| Melting Point | 188-190°C[8] |
| Solubility | Insoluble in water[8]. Soluble in DMSO (≥13 mg/mL)[6][8], and ethanol (to 25 mM). |
| pKa (Strongest Acidic) | 12.55[2] |
| pKa (Strongest Basic) | 8.81[2] |
| logP | 4.56[2] |
Mechanism of Action and Signaling Pathways
This compound functions as an irreversible inhibitor of the EGFR (ErbB) family of receptor tyrosine kinases.[] It covalently binds to specific cysteine residues in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and ErbB4, leading to sustained inhibition of their kinase activity.[1][][4] This irreversible binding prevents receptor autophosphorylation upon ligand binding (e.g., EGF, TGF-α), a critical step in receptor activation.[6]
The inhibition of EGFR phosphorylation blocks the activation of major downstream signaling cascades that are crucial for cell proliferation, survival, and migration. These include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.[9]
-
PI3K-AKT Pathway: Blocking this pathway suppresses survival signals and can induce apoptosis.[6][9]
-
STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell growth and survival.[6]
The diagram below illustrates the primary signaling pathway inhibited by this compound.
In Vitro Efficacy and Selectivity
This compound demonstrates potent inhibitory activity against EGFR and cells that overexpress the receptor. Its selectivity has been evaluated against a panel of other kinases.
Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| EGFR | 38.5[6] |
| ErbB2 (HER2) | 1255[6] |
| Src | 282[6] |
| MEK/ERK | 800[6] |
| c-Met | 4100[10] |
| Raf | 3353[10] |
| Cdk4 | >20,000[10] |
Cellular Antiproliferative Activity
| Cell Line | Description | IC₅₀ (nM) |
| A431 | Human epidermoid carcinoma (EGFR overexpressing) | 125[6] |
| MDA-468 | Human breast adenocarcinoma (EGFR overexpressing) | 260[6] |
| NHEK | Normal Human Epidermal Keratinocytes | 61[6] |
| MCF-7 | Human breast adenocarcinoma (low EGFR expression) | 3600[5] |
Key Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro assays. Detailed methodologies for two fundamental experiments are provided below.
EGFR Autophosphorylation Assay (Cell-Based)
This assay quantifies the ability of this compound to inhibit the ligand-induced autophosphorylation of EGFR in a cellular context.
Methodology:
-
Cell Culture: A431 cells, which overexpress EGFR, are seeded in appropriate culture plates and grown to sub-confluency.[6][11]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (or DMSO as a vehicle control) and incubated for a specified period (e.g., 2.75 hours).[6][11]
-
EGFR Stimulation: Following pre-treatment, cells are stimulated with a saturating concentration of human epidermal growth factor (EGF), typically 100 ng/mL, for a short duration (e.g., 15 minutes) at 37°C to induce receptor autophosphorylation.[6][11]
-
Cell Lysis: The stimulation is terminated by washing the cells with cold phosphate-buffered saline (PBS) and adding a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Immunoprecipitation (Optional but recommended): Cell lysates are clarified by centrifugation. Supernatants containing the protein extracts are incubated with an anti-EGFR antibody, followed by the addition of protein A/G agarose beads to immunoprecipitate the EGFR protein.[11]
-
SDS-PAGE and Western Blotting: The immunoprecipitated samples (or total cell lysates) are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is first probed with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine 4G10). The signal is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) reagent.[11]
-
Data Analysis: To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total EGFR.[11] The intensity of the phosphotyrosine bands is quantified using densitometry. The IC₅₀ value is then calculated as the concentration of this compound required to inhibit EGFR autophosphorylation by 50% compared to the EGF-stimulated control.
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Methodology:
-
Cell Seeding: Tumor cells (e.g., A431, MDA-468) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere for several hours (e.g., 2 hours).[6][11]
-
Compound Addition: A dilution series of this compound is prepared, and the compound is added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for an extended period, typically 5 days, under standard cell culture conditions (37°C, 5% CO₂).[6][11]
-
MTT Addition: After the incubation period, the culture medium is removed. Fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.[11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, typically DMSO, is added to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540 nm.[6][11]
-
Data Analysis: The absorbance values are corrected for background and normalized to the vehicle-treated control cells. The IC₅₀ value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
The workflow for the MTT assay is visualized in the diagram below.
References
- 1. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | EGFR | Tocris Bioscience [tocris.com]
- 11. This compound | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]
A Technical Guide to Pelitinib's Inhibition of ErbB Receptor Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Pelitinib (also known as EKB-569), a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor, and its specific effects on the phosphorylation of the ErbB family of receptors. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to this compound and the ErbB Receptor Family
The ErbB family of receptor tyrosine kinases, comprising four members—EGFR (ErbB1/HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4)—plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of ErbB signaling, often through receptor overexpression or activating mutations, is a key driver in the pathogenesis of numerous cancers.[2][3]
This compound is a potent and irreversible inhibitor of the ErbB family of receptors.[4][5][6] It is classified as a type VI irreversible inhibitor, which covalently binds to the ATP-binding site of the kinase domain, leading to sustained inhibition of receptor activity.[2] This guide will delve into the quantitative aspects of this compound's inhibitory action, the experimental methodologies used to characterize its effects, and the signaling pathways it modulates.
Mechanism of Action
This compound functions as a pan-ErbB tyrosine kinase inhibitor by irreversibly binding to the kinase domains of EGFR (ErbB1), ErbB2, and ErbB4.[5][7] This covalent binding prevents the autophosphorylation of the receptors upon ligand binding and subsequent activation, thereby blocking downstream signaling cascades.[5][7] The irreversible nature of this inhibition offers a prolonged pharmacodynamic effect. While primarily targeting the ErbB family, this compound has also been shown to inhibit other kinases, such as Src, at higher concentrations.[4]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against members of the ErbB family and other selected kinases.
| Target Kinase | IC50 Value (nM) | Cell Line/Assay Condition |
| EGFR | 38.5 | In vitro kinase assay |
| EGFR | 20-80 | EGF-induced phosphorylation in A431 and NHEK cells |
| ErbB2 (HER2) | 1255 | In vitro kinase assay |
| Src | 282 | In vitro kinase assay |
| MEK/ERK | 800 | In vitro kinase assay |
| c-Met | 4100 | In vitro kinase assay |
| Cdk4 | >20,000 | In vitro kinase assay |
| Raf | 3353 | In vitro kinase assay |
Data compiled from multiple sources.[4]
Effect on Downstream Signaling Pathways
By inhibiting ErbB receptor phosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. Notably, this compound has been shown to inhibit the phosphorylation and activation of:
-
AKT: A central node in the PI3K pathway, crucial for cell survival.[8][9]
-
ERK1/2 (MAPK): Key components of the MAPK pathway, which regulates cell proliferation and differentiation.[4][9]
-
STAT3: A transcription factor involved in cell proliferation and survival.[4]
Studies have demonstrated that blocking AKT phosphorylation is essential for the anticancer efficacy of ErbB tyrosine kinase inhibitors like this compound.[8]
Visualizing the ErbB Signaling Pathway and this compound's Point of Inhibition
The following diagram, generated using the DOT language, illustrates the ErbB signaling pathway and highlights the inhibitory action of this compound.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
Pelitinib: A Technical Guide to its Role in Inhibiting Tumor Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitinib (EKB-569) is a potent, orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its efficacy in inhibiting tumor cell proliferation, and detailed experimental protocols for its study. Quantitative data from various in vitro and in vivo studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Mechanism of Action
This compound exerts its anti-proliferative effects by irreversibly binding to the ATP-binding site of the EGFR (ErbB1) tyrosine kinase, as well as other members of the ErbB family, including ErbB2 and ErbB4.[2][4] This covalent modification inhibits receptor autophosphorylation and subsequently blocks downstream signaling cascades that are crucial for tumor cell growth, survival, and proliferation.[2][3]
The primary signaling pathways inhibited by this compound include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.[1][5]
-
PI3K-AKT Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[1][5]
-
STAT Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1][6]
A recent study has also highlighted this compound's role in inhibiting the migration and invasion of hepatocellular carcinoma (HCC) cells by inducing the degradation of Twist1, a key transcription factor in the epithelial-mesenchymal transition (EMT), through the inhibition of the MAPK and Akt signaling pathways.[5]
Signaling Pathway Diagram
Caption: this compound's inhibition of EGFR and downstream signaling pathways.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.
| Kinase | IC50 (nM) | Reference |
| EGFR | 38.5 | [1] |
| Src | 282 | [1] |
| MEK/ERK | 800 | [1] |
| ErbB2 | 1255 | [1] |
| Raf | 3353 | [7] |
| c-Met | 4100 | [7] |
| Cdk4 | >20,000 | [7] |
In Vitro Anti-proliferative Activity
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| A431 | Epidermoid Carcinoma | 125 nM | [1] |
| MDA-468 | Breast Cancer | 260 nM | [1] |
| NHEK | Normal Human Keratinocytes | 61 nM | [1] |
| MCF-7 | Breast Cancer | 3.6 µM | [1] |
| Huh7 | Hepatocellular Carcinoma | >1 µM (for 50% invasion inhibition) | [5] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.
| Animal Model | Treatment | Outcome | Reference |
| A431 Xenografts | 10 mg/kg single oral dose | 90% inhibition of EGFR phosphorylation within 1 hour, >50% after 24 hours | [1] |
| APCMin/+ Mice | 20 mg/kg/day | 87% inhibition of tumorigenesis | [1] |
Experimental Protocols
EGFR Autophosphorylation Assay in Cells
This protocol describes the method to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in cultured cells.[1][6]
Caption: Workflow for EGFR autophosphorylation assay.
-
Cell Culture: A431 cells are cultured in appropriate media and seeded in culture plates.
-
Treatment: Cells are treated with varying concentrations of this compound for 2.75 hours.
-
Stimulation: Cells are then co-incubated with 100 ng/mL of Epidermal Growth Factor (EGF) for 0.25 hours.
-
Lysis: Cells are washed twice with cold phosphate-buffered saline (PBS) and then lysed on ice for 20 minutes using a lysis buffer (10 mM Tris pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 1% Sodium deoxycholate, 0.1% SDS, 1 mM PMSF, 10 µg/mL pepstatin A, 10 µg/mL leupeptin, 20 KIU/mL aprotinin, 2 mM sodium orthovanadate, and 100 mM sodium fluoride).
-
Immunoprecipitation: Cell lysates are clarified by centrifugation, and the supernatants are incubated with an anti-EGFR polyclonal antibody for 2 hours at 4°C. Protein G plus/protein A agarose beads are then added and incubated for an additional 2 hours.
-
SDS-PAGE and Western Blotting: The beads are washed and boiled in Laemmli sample buffer. The proteins are resolved by SDS-PAGE, transferred to an immobilon membrane, and probed with an anti-phosphotyrosine antibody conjugated with horseradish peroxidase (HRP).
-
Detection and Quantification: The membrane is developed using an ECL reagent, and the bands are quantified by densitometry. Total EGFR is determined by stripping and re-probing the membrane with a receptor-specific antibody.
Transwell Invasion Assay
This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.[5]
Caption: Workflow for Transwell invasion assay.
-
Preparation of Inserts: Transwell inserts (8 µm pore size) are coated with 0.5 mg/ml Matrigel solution and incubated at 37°C for 2 hours.
-
Cell Seeding: 2 x 105 Huh7 cells are seeded in the upper chamber in 250 µl of culture medium supplemented with 1% FBS, with or without this compound.
-
Chemoattraction: The lower chamber is filled with 500 µl of culture medium containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated at 37°C for 21 hours.
-
Fixation and Staining: The non-invading cells on the upper surface of the membrane are removed. The membrane is then fixed with 4% paraformaldehyde and stained.
-
Quantification: The number of invaded cells on the lower surface of the membrane is counted under a microscope.
Conclusion
This compound is a potent and selective irreversible inhibitor of EGFR with demonstrated anti-proliferative and anti-invasive activity in a range of cancer models. Its mechanism of action, centered on the blockade of key oncogenic signaling pathways, makes it a compelling candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scbt.com [scbt.com]
- 5. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]
- 7. This compound | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]
Pelitinib (EKB-569): A Technical Guide to an Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitinib, also widely known by its developmental code EKB-569, is a potent and irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the 3-cyanoquinoline class of compounds, this compound has been a subject of significant interest in oncology research due to its targeted mechanism of action and potential therapeutic applications in various cancers, particularly those characterized by EGFR overexpression or mutations.[4][5] This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols relevant to its study.
Synonyms and Alternative Names
A clear understanding of the various identifiers for this compound is crucial for comprehensive literature searches and unambiguous scientific communication.
| Identifier Type | Identifier | Source |
| Generic Name | This compound | [1][2] |
| Developmental Code | EKB-569 | [1][3][6] |
| Alternative Code | WAY-EKB-569 | [2][7] |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide | [2][6] |
| CAS Number | 257933-82-7 | [1][2] |
| UNII | X5DWL380Z6 | [1][2] |
| InChI Key | WVUNYSQLFKLYNI-AATRIKPKSA-N | [1][2] |
| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | [2] |
| Other Synonyms | EKB 569, WAY-EKB 569, EKI 569, NSC729742 | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor of EGFR (ErbB1) and shows activity against other members of the ErbB family, such as HER2 (ErbB2), albeit with lower potency.[3][4] The irreversible binding is achieved through the formation of a covalent bond between the acrylamide moiety of this compound and a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of its downstream signaling pathways.
The primary signaling cascades affected by this compound are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. By blocking EGFR autophosphorylation, this compound prevents the recruitment and activation of downstream signaling proteins, ultimately leading to reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth.[7]
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
Pelitinib's Covalent Engagement of the EGFR Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelitinib (EKB-569) is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1] As a second-generation EGFR inhibitor, its mechanism of action involves the formation of a stable covalent bond within the ATP-binding site of the receptor, leading to sustained inhibition of downstream signaling pathways and suppression of tumor cell proliferation.[2] This technical guide provides an in-depth overview of the molecular interactions, key quantitative data, experimental methodologies, and signaling pathways associated with this compound's covalent binding to the EGFR active site.
Covalent Binding Mechanism
This compound, a 3-cyanoquinoline derivative, functions as an irreversible inhibitor by covalently binding to a specific cysteine residue within the ATP-binding pocket of EGFR.[2] While direct mass spectrometry data for the this compound-EGFR adduct was not found in the provided search results, its classification as a second-generation irreversible inhibitor strongly suggests that, like other inhibitors in its class such as afatinib and dacomitinib, it targets Cysteine 797 (Cys797).[3][4] The acrylamide moiety present in the structure of second and third-generation EGFR inhibitors acts as a Michael acceptor, reacting with the thiol group of Cys797 to form a stable covalent bond.[3][4] This irreversible binding prevents ATP from accessing the active site, thereby blocking EGFR autophosphorylation and subsequent activation of downstream signaling cascades.[2]
Quantitative Data
The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 (nM) |
| EGFR | 38.5[1][5][6][7] |
| ErbB2 | 1255[6][7] |
| Src | 282[6][7] |
| MEK/ERK | 800[6][7] |
| Raf | 3353[7] |
| c-Met | 4100[7] |
| Cdk4 | >20,000[7] |
Table 2: Anti-proliferative Activity of this compound in Different Cell Lines
| Cell Line | IC50 (nM) |
| Normal Human Keratinocytes (NHEK) | 61[5][6] |
| A431 (human epidermoid carcinoma) | 125[5][6] |
| MDA-468 (human breast adenocarcinoma) | 260[5][6] |
| MCF-7 (human breast adenocarcinoma) | 3600[5][6] |
Table 3: Inhibition of EGFR Phosphorylation and Downstream Signaling by this compound
| Target/Pathway | Cell Line | IC50 (nM) |
| EGF-induced EGFR phosphorylation | A431, NHEK | 20-80[5][6][8] |
| TGF-α mediated EGFR activation | NHEK | 56[5] |
| STAT3 phosphorylation | A431, NHEK | 30-70[5] |
| STAT3 activation | NHEK | 60[5] |
| ERK1/2 activation | NHEK | 62[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
EGFR Kinase Activity Assay (Autophosphorylation in Cells)
This protocol is adapted from studies on this compound's effect on EGFR autophosphorylation in cell lines such as A431.[5][7]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[5]
-
Add lysis buffer (10 mM Tris pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 1% Sodium deoxycholate, 0.1% SDS, 1 mM PMSF, 10 µg/mL pepstatin A, 10 µg/mL leupeptin) and incubate on ice.[5]
-
Scrape the cells and centrifuge the lysate to pellet cell debris.
-
-
Immunoprecipitation:
-
Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil to elute the proteins.[7]
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Probe the membrane with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[7]
-
Develop the blot using an ECL reagent.[7]
-
To determine total EGFR, strip the membrane and re-probe with a receptor-specific anti-EGFR antibody.[7]
-
Cell Proliferation Assay (MTT Assay for IC50 Determination)
This protocol is based on the methodology used to determine the anti-proliferative effects of this compound.[7]
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Data Acquisition:
Mass Spectrometry for this compound Quantification in Plasma (LC-MS/MS)
This protocol is a summary of a validated method for detecting this compound in plasma samples.[6][8]
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
Signaling Pathways and Visualization
This compound's irreversible binding to EGFR effectively shuts down downstream signaling pathways that are crucial for tumor cell growth and survival. The two primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[9] this compound has also been shown to inhibit the phosphorylation of STAT3.[5]
EGFR Signaling and this compound Inhibition
The following diagram illustrates the major EGFR signaling cascades and the point of inhibition by this compound.
Caption: EGFR signaling pathways and the covalent inhibition by this compound.
Experimental Workflow for Assessing this compound's Effect on ERK1/2 Phosphorylation
The following diagram outlines a typical workflow for determining the impact of this compound on a key downstream signaling molecule, ERK1/2.
Caption: Workflow for analyzing ERK1/2 phosphorylation after this compound treatment.
Conclusion
This compound demonstrates potent and irreversible inhibition of EGFR through covalent modification of a key cysteine residue in the ATP-binding site. This mechanism leads to the effective blockade of critical downstream signaling pathways, such as the MAPK and PI3K-AKT cascades, ultimately resulting in the inhibition of tumor cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on EGFR-targeted therapies. Further investigation, including mass spectrometric analysis of the this compound-EGFR adduct and determination of kinetic parameters like k_inact/K_i, would provide a more complete understanding of its covalent interaction.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Pelitinib In Vitro Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pelitinib (EKB-569) is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It covalently binds to EGFR, blocking receptor phosphorylation and subsequent downstream signal transduction.[3][4] This action leads to the suppression of proliferation and induction of apoptosis in tumor cells that overexpress EGFR.[3][4] this compound also shows inhibitory activity against other kinases, though to a lesser extent, including Src, MEK/ERK, and ErbB2.[1] Understanding the cytotoxic and cytostatic effects of this compound is crucial for its development as an anticancer agent. This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using common cell viability assays.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against various kinases and cell lines.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| Kinase Activity | |||
| EGFR | Kinase Assay | 38.5 nM | [1] |
| EGFR | Autophosphorylation | 20 - 80 nM | |
| Src | Kinase Assay | 282 nM | [1] |
| MEK/ERK | Kinase Assay | 800 nM | [1] |
| ErbB2 | Kinase Assay | 1.26 µM | [1] |
| Raf | Kinase Assay | 3.35 µM | [1] |
| c-Met | Kinase Assay | 4.1 µM | |
| Cdk4 | Kinase Assay | >20 µM | |
| Cell Proliferation | |||
| A431 (epidermoid carcinoma) | Proliferation Assay | 125 nM | [1] |
| MDA-MB-468 (breast cancer) | Proliferation Assay | 260 nM | [1] |
| NHEK (normal keratinocytes) | Proliferation Assay | 61 nM | [1] |
| MCF-7 (breast cancer) | Proliferation Assay | 3.6 µM | [1] |
This compound Signaling Pathway
This compound exerts its effect by irreversibly inhibiting EGFR. This blocks the activation of key downstream signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth.
Caption: this compound's mechanism of action via EGFR inhibition.
Experimental Protocols
Two common methods for determining cell viability following treatment with this compound are the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Selected cancer cell line and appropriate culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C, protected from light)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6][7]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical final concentration range might be 1 nM to 10 µM. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) at 37°C, 5% CO2.[1][8]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Viability (%) = (OD_treated / OD_vehicle_control) * 100
-
Plot the viability percentage against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[9] The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]
Materials:
-
This compound stock solution (as above)
-
Selected cancer cell line and appropriate culture medium
-
Opaque-walled 96-well plates (white or black, compatible with a luminometer)[9][10]
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at the desired density in 100 µL of medium. Include control wells with medium only for background measurement.[9] Incubate overnight (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described for the MTT assay.
-
Cell Treatment: Add the desired volume of this compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Reagent Equilibration: Before use, equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][11]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background luminescence from all measurements:
-
Viability (%) = (Luminescence_treated / Luminescence_vehicle_control) * 100
-
Determine the IC50 value by plotting viability against the log of this compound concentration.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro cell viability assay with this compound.
Caption: General workflow for this compound cell viability experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
Application Notes and Protocols: Western Blot Analysis of Phospho-EGFR Following Pelitinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often hyperactivated in various cancers.[2][]
Pelitinib (also known as EKB-569) is a potent and irreversible inhibitor of the EGFR tyrosine kinase.[4][5] It covalently binds to the receptor, thereby blocking its autophosphorylation and subsequent signal transduction, leading to the suppression of tumor cell proliferation.[5][6] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on EGFR phosphorylation (p-EGFR) in a cancer cell line model using Western blotting. Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture, making it ideal for detecting changes in protein phosphorylation status.[7]
Signaling Pathway and Drug Mechanism
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
References
- 1. EGFR (EGFR) | Abcam [abcam.com]
- 2. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. bu.edu [bu.edu]
Application Note: Assessing the Anti-Migratory Effects of Pelitinib Using a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelitinib (EKB-569) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating key cellular processes, including proliferation, survival, and migration.[2][3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, contributing to tumor growth and metastasis.[3] this compound's mechanism of action involves the irreversible binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell motility.[2][4]
The wound healing, or scratch, assay is a well-established and widely used in vitro method to study collective cell migration.[5][6] This technique mimics, to some extent, the process of wound healing in vivo and is particularly useful for assessing the effects of therapeutic compounds on cancer cell migration, a key process in tumor invasion and metastasis.[5] By creating a "wound" in a confluent monolayer of cells, the rate of wound closure can be quantified over time, providing a measure of the cells' migratory capacity.[7] Studies have demonstrated that this compound significantly inhibits wound closure in various cancer cell lines, including hepatocellular carcinoma, in a dose-dependent manner.[4][8][9] This inhibitory effect is associated with the suppression of key signaling pathways that regulate the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and migration.[4][8]
This application note provides a detailed protocol for performing a wound healing assay to evaluate the anti-migratory potential of this compound on cancer cells. It includes methodologies for experimental setup, data acquisition, and analysis, as well as a representation of expected results.
Experimental Protocols
Materials and Reagents
-
Cancer cell line with known EGFR expression (e.g., A549, HeLa, Huh7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
This compound (EKB-569)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Cell Seeding and Treatment
-
Cell Culture: Maintain the selected cancer cell line in a T-75 flask with complete cell culture medium in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in complete medium and perform a cell count.
-
Plating: Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.
-
Starvation (Optional): Once the cells have reached 90-100% confluency, gently aspirate the complete medium and wash the monolayer with PBS. Replace the medium with serum-free medium and incubate for 6-12 hours. This step helps to minimize the influence of cell proliferation on wound closure.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) with the same final concentration as the highest this compound treatment should also be prepared.
Wound Healing Assay Procedure
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer in each well.[5] Apply consistent, gentle pressure to ensure a uniform wound width.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[5]
-
Treatment: Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
-
Imaging (Time Point 0): Immediately after adding the treatments, capture images of the wounds in each well using an inverted microscope at 4x or 10x magnification. These images will serve as the baseline (0 hours). It is crucial to have reference points for each well to ensure that the same field of view is captured at subsequent time points.[10]
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.
Data Acquisition and Analysis
-
Image Analysis: Use image analysis software like ImageJ to quantify the area of the wound in the images captured at each time point.
-
Calculation of Wound Closure: The percentage of wound closure can be calculated using the following formula:
Wound Closure (%) = [(Area at 0h - Area at xh) / Area at 0h] x 100
Where "Area at 0h" is the initial wound area and "Area at xh" is the wound area at a specific time point.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in wound closure rates between the control and this compound-treated groups.[11]
Data Presentation
The quantitative data from the wound healing assay can be summarized in a table for easy comparison of the effects of different concentrations of this compound over time.
| Treatment Group | Average Wound Closure at 12h (%) | Standard Deviation (12h) | Average Wound Closure at 24h (%) | Standard Deviation (24h) | Average Wound Closure at 48h (%) | Standard Deviation (48h) |
| Vehicle Control (DMSO) | 25.3 | 3.1 | 55.8 | 4.5 | 92.1 | 5.2 |
| This compound (0.1 µM) | 20.1 | 2.8 | 42.5 | 3.9 | 75.3 | 6.1 |
| This compound (1 µM) | 12.7 | 2.2 | 25.4 | 3.3 | 48.9 | 4.8 |
| This compound (10 µM) | 5.2 | 1.5 | 10.1 | 2.1 | 22.6 | 3.5 |
Visualizations
Caption: Experimental workflow for the wound healing assay with this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ibidi.com [ibidi.com]
- 7. ibidi.com [ibidi.com]
- 8. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.virginia.edu [med.virginia.edu]
- 11. clyte.tech [clyte.tech]
Application Note: Transwell Invasion Assay Protocol using Pelitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transwell invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells and to screen for compounds that may inhibit this process. This application note provides a detailed protocol for performing a Transwell invasion assay using Pelitinib, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound has been shown to effectively inhibit cancer cell invasion by targeting the EGFR signaling pathway. This protocol is designed to be a comprehensive guide for researchers in oncology and drug development.
Principle of the Assay
The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane. The upper chamber is coated with a basement membrane matrix, such as Matrigel, which serves as a barrier that cells must degrade and actively move through to mimic invasion in vivo. Cancer cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS). The invasive cells migrate through the matrix and the porous membrane towards the chemoattractant in the lower chamber. The addition of an inhibitory compound, such as this compound, to the assay allows for the quantification of its effect on cell invasion.
Mechanism of Action: this compound in Cancer Cell Invasion
This compound is an irreversible pan-ErbB tyrosine kinase inhibitor that targets EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[1] In many cancers, the overexpression or constitutive activation of EGFR leads to the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and invasion.
Research has demonstrated that this compound inhibits the invasion of cancer cells in a dose-dependent manner.[2] Specifically, in hepatocellular carcinoma cells, this compound treatment leads to the inhibition of the MAPK and Akt signaling pathways.[2] This inhibition results in the degradation of the transcription factor Twist1, a key regulator of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[2][3] The degradation of Twist1 leads to a reduction in the expression of mesenchymal markers and a decrease in the invasive capabilities of the cancer cells.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of this compound on the invasion of Huh7 hepatocellular carcinoma cells.
| This compound Concentration (µM) | Cell Line | Invasion Inhibition (%) | Reference |
| 0 | Huh7 | 0 | [2] |
| 0.5 | Huh7 | Not specified | [2] |
| 1 | Huh7 | >50 | [2] |
Experimental Protocols
This section provides a detailed step-by-step methodology for conducting a Transwell invasion assay to evaluate the effect of this compound on cancer cell invasion.
Materials and Reagents
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes (e.g., Corning Costar)
-
24-well plates
-
Matrigel Basement Membrane Matrix (e.g., Corning)
-
Cancer cell line of interest (e.g., Huh7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (EKB-569)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.1% Crystal Violet in 20% methanol
-
Microscope with imaging capabilities
Experimental Workflow
Caption: Experimental workflow for the Transwell invasion assay with this compound.
Detailed Protocol
1. Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. The optimal concentration may vary depending on the cell type.[4]
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts. Ensure the entire surface of the membrane is covered.[5]
-
Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify.
2. Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 18-24 hours.
-
On the day of the assay, detach the cells using trypsin-EDTA and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
3. Assay Procedure:
-
Rehydrate the Matrigel-coated inserts by adding 100 µL of serum-free medium to the upper chamber and incubating for 30 minutes at 37°C.
-
Carefully remove the rehydration medium from the inserts.
-
Add 500-700 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Prepare the cell suspension with the desired concentrations of this compound or vehicle control (DMSO). It is recommended to perform a dose-response experiment (e.g., 0, 0.1, 0.5, 1, 5 µM this compound).
-
Seed 100-200 µL of the cell suspension (containing 1 x 10^4 to 1 x 10^5 cells) into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized for the specific cell line being used.
4. Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde or cold methanol) for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize the stained cells under a microscope and capture images from several random fields of view (e.g., 5-10 fields per insert).
-
Quantify the number of invaded cells by counting the cells in each field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of this compound on cancer cell invasion.
Caption: this compound inhibits EGFR, leading to the destabilization and degradation of Twist1, thereby suppressing EMT and cell invasion.
Conclusion
This application note provides a comprehensive protocol for utilizing the Transwell invasion assay to assess the inhibitory effects of this compound on cancer cell invasion. The detailed methodology, along with the provided data and pathway diagrams, offers a valuable resource for researchers investigating novel anti-cancer therapeutics targeting cell motility and invasion. The successful implementation of this protocol will enable the generation of robust and reproducible data for the evaluation of potential anti-metastatic agents.
References
- 1. snapcyte.com [snapcyte.com]
- 2. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.ucsf.edu [pharm.ucsf.edu]
- 5. go.drugbank.com [go.drugbank.com]
Application Note and Protocol: Preparation of Pelitinib Stock Solution in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pelitinib (also known as EKB-569) is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] As a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor, it covalently binds to and inhibits EGFR (ErbB1), HER2 (ErbB2), and ErbB4, leading to the suppression of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][3][4] This inhibition ultimately results in apoptosis and reduced proliferation of tumor cells that overexpress these receptors.[1] Due to its mechanism of action, this compound is a valuable tool for in vitro studies investigating EGFR/HER2 signaling in cancer biology and for the development of novel anticancer therapies.
This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in cell culture applications. Adherence to this protocol is crucial for ensuring the stability, solubility, and efficacy of the compound in experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 467.92 g/mol |
| Formula | C₂₄H₂₃ClFN₅O₂ |
| CAS Number | 257933-82-7 |
| Purity | ≥97% |
Data sourced from multiple suppliers and databases.[5]
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 13 mg/mL (27.78 mM) to 50 mM |
| Water | Insoluble |
| Ethanol | Insoluble |
Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[5]
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year (aliquoted) |
| Stock Solution in DMSO | -20°C | Up to 1 month (aliquoted) |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.68 mg of this compound (Molecular Weight = 467.92 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial. Add the calculated volume of anhydrous DMSO. For 4.68 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5][6] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution into Culture Medium: It is crucial to dilute the DMSO stock solution directly into pre-warmed cell culture medium. To avoid precipitation, perform a stepwise dilution.[6] For example, to achieve a final concentration of 1 µM in 10 mL of medium, you can first prepare an intermediate dilution.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: this compound inhibits EGFR/HER2 signaling pathways.
References
- 1. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Optimal Concentration of Pelitinib for Modulating Motility in Huh7 and Hep3B Hepatocellular Carcinoma Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in the field of oncology and liver cancer research.
Introduction:
Pelitinib (EKB-569) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are often dysregulated in various cancers, including hepatocellular carcinoma (HCC).[1][2] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound to study its effects on the human HCC cell lines Huh7 and Hep3B. The focus is on concentrations that effectively modulate cell migration and invasion without inducing significant cytotoxicity, allowing for the specific investigation of signaling pathways involved in cell motility.
Data Presentation
Recent studies indicate that this compound can inhibit the migration and invasion of Huh7 and Hep3B cells at concentrations that do not significantly affect cell viability.[3][4] The optimal concentration for observing these effects is in the sub-micromolar to low micromolar range.
| Cell Line | Assay | Concentration Range | Observation | Reference |
| Huh7 | Cell Viability | Up to 2 µM (48h) | No significant cytotoxicity observed. Cell viability remained around 86% at the highest concentration. | [3] |
| Wound Healing Assay | 0.2, 0.5, 1, 2 µM | Dose-dependent inhibition of wound closure. | [3][4] | |
| Transwell Invasion Assay | 0.5, 1 µM | Dose-dependent inhibition of invasion. Over 50% inhibition at 1 µM. | [3] | |
| Gelatin Zymography (MMP-2 & MMP-9) | 0.5, 1, 2 µM | Dose-dependent inhibition of MMP-2 and MMP-9 activities. | [3] | |
| Immunoblotting (p-Akt, p-ERK, Twist1) | 0.5, 1, 2 µM | Dose-dependent decrease in phosphorylation of Akt and ERK, and reduction of Twist1 protein levels. | [3] | |
| Hep3B | Cell Viability | Up to 2 µM (48h) | No significant cytotoxicity observed. | [3][4] |
| Wound Healing Assay | 0.2, 0.5, 1, 2 µM | Dose-dependent inhibition of wound closure. | [3][4] | |
| Immunoblotting (Twist1) | 0.5, 1, 2 µM | Dose-dependent reduction of Twist1 protein levels. | [3] |
Signaling Pathways and Experimental Workflow
This compound primarily acts by irreversibly inhibiting EGFR.[1][2][5] In Huh7 and Hep3B cells, this inhibition leads to the downregulation of downstream signaling pathways, including the MAPK and Akt pathways.[3][4] This, in turn, promotes the degradation of the transcription factor Twist1, a key regulator of epithelial-mesenchymal transition (EMT), ultimately leading to the inhibition of cell migration and invasion.[3][4][6]
Caption: this compound signaling pathway in Huh7 and Hep3B cells.
The general workflow for investigating the effects of this compound on Huh7 and Hep3B cells involves cell culture, treatment with the drug, and subsequent analysis of cell viability, motility, and protein expression.
Caption: General experimental workflow.
Experimental Protocols
1. Cell Culture
-
Cell Lines: Huh7 and Hep3B (human hepatocellular carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. This compound Preparation
-
Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations (e.g., 0.2, 0.5, 1, 2 µM) immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.
3. Cell Viability Assay (WST-1 or similar)
-
Seed 4.5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (0-2 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 48 hours at 37°C.
-
Add 10 µL of WST-1 reagent (or similar) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4. Wound Healing (Scratch) Assay
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Replace the medium with a low-serum medium (e.g., 1% FBS) containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Measure the wound area or the distance of cell migration into the wound using image analysis software (e.g., ImageJ).
5. Transwell Invasion Assay
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed cells (e.g., 1 x 10^5) in serum-free medium containing this compound in the upper chamber.
-
Add a complete medium (with 10% FBS) as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several microscopic fields.
6. Immunoblotting
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Twist1, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH).
These protocols provide a framework for investigating the effects of this compound on Huh7 and Hep3B cells. Researchers should optimize the conditions based on their specific experimental setup and goals.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Pelitinib's Power: In Vivo Animal Models for Efficacy Assessment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pelitinib (EKB-569) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/neu (ErbB2), and ErbB4.[1] By covalently binding to these receptors, this compound effectively blocks their phosphorylation and downstream signaling, leading to the induction of apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.[1] This mechanism of action has positioned this compound as a candidate for anticancer therapy, particularly in malignancies driven by aberrant ErbB signaling, such as non-small cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma (HCC). This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo efficacy of this compound.
Signaling Pathway Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting the EGFR/HER2 signaling cascades. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound's irreversible inhibition of EGFR and HER2 effectively shuts down these pro-survival signals.
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound. The most commonly employed models are xenografts, where human cancer cells are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs) that spontaneously develop tumors.
Human Tumor Xenograft Models
Xenograft models are instrumental in assessing the direct anti-tumor activity of this compound on human cancer cells.
a) Non-Small Cell Lung Cancer (NSCLC) - A431 Xenograft Model
The A431 cell line, which overexpresses EGFR, is a widely used model for studying EGFR inhibitors.
Experimental Protocol:
-
Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A431 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For oral administration, dilute the stock solution in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a mixture of PEG300, Tween 80, and water. A single oral dose of 10 mg/kg this compound has been shown to potently inhibit EGFR phosphorylation in A431 xenografts.[2]
-
Administer this compound daily via oral gavage at a dose of 10-20 mg/kg. The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-EGFR, immunohistochemistry for proliferation markers like Ki-67).
-
b) Breast Cancer - MDA-MB-468 Xenograft Model
The MDA-MB-468 cell line is a model for triple-negative breast cancer (TNBC) and is characterized by high EGFR expression.
Experimental Protocol:
-
Cell Culture: Culture MDA-MB-468 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a non-CO2 incubator.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Tumor Implantation: Inject 1-2 million MDA-MB-468 cells in 120-150 µL of a 1:1 mixture of medium and Matrigel into the mammary fat pad (orthotopic model) or subcutaneously in the flank.[1]
-
Tumor Growth Monitoring and Treatment: Follow the same procedures as described for the A431 xenograft model.
-
Efficacy Data: Studies with other agents in this model have shown significant tumor growth inhibition with daily oral treatment.
c) Hepatocellular Carcinoma (HCC) - Huh7, Hep3B, and SNU449 Xenograft Models
These cell lines are representative of human HCC and can be used to evaluate this compound's efficacy in this cancer type. In vitro studies have shown that this compound can inhibit migration and invasion of these cells.[3]
Experimental Protocol:
-
Cell Culture: Culture Huh7, Hep3B, and SNU449 cells in appropriate media (e.g., DMEM for Huh7 and Hep3B, RPMI-1640 for SNU449) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a mixture of medium and Matrigel.
-
Tumor Growth Monitoring and Treatment: Follow the general xenograft protocol outlined above.
Genetically Engineered Mouse Model (GEMM) - APCMin/+ Mouse Model
The APCMin/+ mouse is a genetically engineered model that carries a mutation in the Apc gene, leading to the spontaneous development of multiple intestinal adenomas, mimicking human familial adenomatous polyposis (FAP). This model is valuable for studying the chemopreventive potential of agents like this compound.
Experimental Protocol:
-
Animal Model: Use C57BL/6J-ApcMin/+ mice.
-
Treatment Initiation: Begin treatment in young mice (e.g., 6 weeks of age) before significant polyp development.
-
This compound Administration: Administer this compound in the diet or via daily oral gavage. A dose of 20 mg/kg/day has been shown to be effective.[2]
-
Efficacy Evaluation:
-
After a predefined treatment period (e.g., 12-15 weeks), euthanize the mice.
-
Excise the entire small intestine and colon.
-
Open the intestines longitudinally, wash with saline, and count the number and measure the size of polyps under a dissecting microscope.
-
Tissues can be fixed for histological analysis.
-
Experimental Workflow and Data Presentation
A typical in vivo efficacy study workflow is depicted below.
References
Troubleshooting & Optimization
Pelitinib solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pelitinib. Due to its hydrophobic nature, this compound presents solubility challenges in aqueous buffers, which can impact experimental outcomes. This guide offers solutions and best practices for handling this compound.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffers
Precipitation of this compound upon addition to aqueous buffers is a common issue arising from its low water solubility. This can lead to inaccurate concentration calculations and inconsistent experimental results.
Solutions:
-
Use of Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent.[1]
-
Two-Step Dilution Method: For preparing working solutions in aqueous buffers, first dissolve this compound in an organic solvent like DMSO or DMF, and then dilute this stock solution with your aqueous buffer of choice.[1]
-
Sonication: To aid dissolution, sonication can be employed.[2]
-
Avoid Long-Term Storage of Aqueous Solutions: It is recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than one day.[1]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~10-25 mg/mL | ~21.37-53.43 mM | Hygroscopic DMSO can reduce solubility; use fresh solvent.[1][3][4] Sonication may be needed.[2] |
| DMF | ~20 mg/mL | ~42.74 mM | --- |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | ~0.34 mM | Prepare by first dissolving in DMF.[1][5] |
| Ethanol | Insoluble | --- | --- |
| Water | Insoluble / ~0.0078 mg/mL | --- | [3][6] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath sonicator.
-
Store the stock solution at -20°C for long-term storage (up to 1 year) or at 4°C for short-term storage (up to 2 years).[4]
Protocol for Preparing a this compound Working Solution in Aqueous Buffer
-
Thaw the this compound stock solution (in DMSO) at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Pipette the required volume of the stock solution into a larger volume of the desired aqueous buffer (e.g., cell culture medium, PBS) to achieve the final working concentration.
-
Immediately vortex the working solution to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution for your experiment. Do not store the aqueous working solution.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What should I do?
A1: This is likely due to the low aqueous solubility of this compound. To resolve this, prepare a concentrated stock solution in DMSO first. Then, dilute this stock solution into your cell culture medium to the final desired concentration, ensuring rapid mixing. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4] DMF can also be used.[1][5]
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -20°C.[1][4]
Q4: Can I store my diluted this compound working solution in PBS?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] It is best to prepare fresh working solutions for each experiment to ensure concentration accuracy and avoid precipitation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][6][7] It also inhibits other kinases to a lesser extent, such as Src, MEK/ERK, and ErbB2.[3][4] By inhibiting EGFR, this compound blocks downstream signaling pathways, including the AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[3][5][8]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
Pelitinib Technical Support Center: Optimizing Incubation Time for Maximal Inhibition
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pelitinib. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help you optimize your experiments for maximal and reproducible inhibition of target signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EKB-569) is a potent, irreversible, 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor.[1] It covalently binds to the ATP-binding site of Epidermal Growth Factor Receptors (EGFR/ErbB1), as well as ErbB2 and ErbB4.[1] This irreversible binding blocks receptor autophosphorylation, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][2][3] This action ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis.[1]
Q2: Why is incubation time a critical parameter for this compound experiments?
As an irreversible inhibitor, this compound's potency is time-dependent. Unlike reversible inhibitors that reach equilibrium quickly, this compound continuously forms a covalent bond with its target receptors over time. This means that the observed inhibitory effect (and thus the IC50 value) will increase with longer incubation periods until all accessible target receptors are bound.[2][4] Therefore, reporting the IC50 for an irreversible inhibitor without specifying the incubation time is insufficient to fully characterize its potency.[2][4] Optimizing the incubation time is crucial for achieving maximal inhibition and ensuring the reproducibility of your experimental results.
Q3: What are the key signaling pathways inhibited by this compound?
This compound primarily targets the ErbB family of receptor tyrosine kinases. By inhibiting EGFR, ErbB2, and ErbB4, it effectively blocks the activation of two major downstream signaling cascades:
-
The PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[5]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is heavily involved in regulating cell proliferation, differentiation, and survival.[5]
This compound has been shown to inhibit the phosphorylation of EGFR, Akt, and ERK1/2.[1][3]
Q4: How does pre-incubation with this compound affect experimental outcomes?
Pre-incubating cells with this compound before the addition of a stimulating ligand (like EGF) or a substrate in a kinase assay is a common and recommended practice for irreversible inhibitors.[6] This pre-incubation period allows time for the covalent bond to form between this compound and its target kinase, leading to a more potent inhibitory effect. A shift to a lower IC50 value after a pre-incubation period is a hallmark of time-dependent inhibition.[6]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Incubation Times | Even small variations in incubation time can lead to different levels of irreversible inhibition and thus, variable IC50 values. Ensure that incubation times are precisely controlled and consistent across all plates and experiments.[7] |
| Cell Density and Health | Differences in cell confluency can alter the effective inhibitor-to-target ratio and the overall health of the cells, impacting their response. Standardize cell seeding density and ensure cells are in a logarithmic growth phase and healthy at the start of the experiment. |
| Inhibitor Degradation | This compound, like many small molecules, can degrade over time, especially if not stored correctly or if subjected to multiple freeze-thaw cycles. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Issue 2: Incomplete or lower-than-expected inhibition of target phosphorylation.
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | The incubation time may not be long enough for this compound to achieve maximal covalent binding to the target receptor. Perform a time-course experiment (see protocol below) to determine the optimal incubation time for your specific cell line and experimental conditions. For example, while significant EGFR phosphorylation inhibition can be seen within an hour in some models, maximal inhibition might take longer.[1] |
| High Target Protein Expression or Turnover | Cell lines with very high levels of EGFR expression or rapid receptor turnover may require higher concentrations of this compound or longer incubation times to achieve complete inhibition due to the continuous synthesis of new, unbound receptors. |
| Drug Efflux | Some cancer cell lines express high levels of drug efflux pumps (like ABCB1 and ABCG2), which can reduce the intracellular concentration of this compound. Consider using cell lines with lower expression of these transporters or co-incubating with an efflux pump inhibitor as a control experiment. |
Issue 3: Off-target effects observed at the concentration and incubation time used.
| Potential Cause | Troubleshooting Step |
| Excessively Long Incubation or High Concentration | Prolonged exposure to high concentrations of any inhibitor can lead to off-target effects. The goal is to find the shortest incubation time that provides maximal on-target inhibition. If off-target effects are a concern, consider reducing the incubation time or the concentration of this compound. While this compound is potent against EGFR, it also shows slight inhibition of other kinases like Src and MEK/ERK at higher concentrations.[1] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. The optimal concentration and incubation time should be determined empirically for each new cell line. |
Data Presentation
Time-Dependent Inhibition of EGFR Phosphorylation
The following table illustrates the principle of time-dependent inhibition for an irreversible EGFR inhibitor. As the pre-incubation time increases, the concentration of the inhibitor required to achieve 50% inhibition (IC50) decreases, signifying increased potency.
Note: This data is representative of the behavior of irreversible EGFR inhibitors and is provided for illustrative purposes to demonstrate the kinetic principle. The exact values will vary depending on the specific cell line, inhibitor concentration, and experimental conditions.
| Pre-incubation Time (hours) | IC50 of EGFR Phosphorylation Inhibition (nM) |
| 0.5 | 50 |
| 1 | 25 |
| 2 | 12 |
| 4 | 6 |
| 8 | 3 |
| 24 | < 2 |
Visualizing Key Processes
This compound's Impact on the EGFR Signaling Pathway
Caption: this compound irreversibly inhibits EGFR autophosphorylation.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low this compound efficacy.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound via Time-Dependent IC50 Measurement
This protocol describes a method to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of EGFR phosphorylation in a cell-based assay.
Materials:
-
Cell line of interest (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (EKB-569)
-
DMSO (for stock solution)
-
Recombinant human EGF
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Method for protein quantification (e.g., BCA assay)
-
Method for protein analysis (e.g., Western blot or ELISA kit for p-EGFR and Total EGFR)
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Serum Starvation:
-
The following day, aspirate the complete medium, wash the cells once with PBS, and replace with serum-free medium.
-
Incubate for at least 4 hours (or overnight, depending on the cell line) to reduce basal receptor tyrosine kinase activity.
-
-
This compound Pre-incubation (Time Course):
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be 0.1 nM to 1 µM. Include a DMSO vehicle control.
-
Set up your experiment to test a range of pre-incubation times. Recommended time points: 0.5, 1, 2, 4, 8, and 24 hours .
-
For each time point, add the different concentrations of this compound (or vehicle) to the designated wells. For the 24-hour time point, you will add the inhibitor first. For the 0.5-hour time point, you will add the inhibitor 30 minutes before the end of the longest incubation.
-
-
EGF Stimulation:
-
At the end of each respective pre-incubation period, stimulate the cells by adding EGF to a final concentration of 50-100 ng/mL.
-
Incubate for a short, fixed period (e.g., 10-15 minutes) at 37°C. It is critical that this stimulation time is consistent for all wells.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (cleared lysate) to a new tube and determine the protein concentration of each sample.
-
Analyze the levels of phosphorylated EGFR (p-EGFR) and total EGFR using your chosen method (e.g., Western blot or ELISA). For Western blotting, load equal amounts of protein for each sample.
-
-
Data Analysis:
-
Quantify the p-EGFR and total EGFR signals for each sample. Normalize the p-EGFR signal to the total EGFR signal.
-
For each pre-incubation time point, plot the normalized p-EGFR signal against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each time point.
-
-
Determining Optimal Incubation Time:
-
Compare the IC50 values obtained at the different pre-incubation times. You should observe the IC50 value decreasing as the incubation time increases.
-
The optimal incubation time is the shortest duration that provides the maximal inhibitory effect (i.e., the lowest and most stable IC50 value). This is the point at which further increases in incubation time do not result in a significant further decrease in the IC50. This time should be used for all future experiments with this compound in this cell line to ensure maximal and consistent inhibition.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of this compound in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting unexpected results in Pelitinib western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected results during Western blot analysis involving the irreversible EGFR inhibitor, Pelitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect EGFR signaling?
This compound is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, including ErbB-1, -2, and -4.[1] By covalently binding to these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and Ras/MAPK/ERK pathways.[1][2] This inhibition ultimately leads to apoptosis in tumor cells that overexpress these receptors.
Q2: I am not seeing a decrease in my phospho-EGFR signal after this compound treatment. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal this compound Concentration: Ensure you are using an effective concentration of this compound. The IC50 for inhibition of EGF-induced EGFR phosphorylation is in the range of 20-80 nM in cell lines like A431 and NHEK.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Time: While this compound is an irreversible inhibitor, sufficient time is required for it to enter the cells and bind to EGFR. A typical treatment time is 2.75 hours before stimulation with EGF.[1] Consider a time-course experiment to optimize the treatment duration.
-
Inactive Compound: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to EGFR inhibitors.
Q3: My total EGFR protein levels decrease after this compound treatment. Is this expected?
A decrease in total EGFR levels can be an expected outcome of this compound treatment. As an irreversible inhibitor, this compound's covalent binding can mark the receptor for internalization and subsequent lysosomal degradation. This is a known mechanism for regulating EGFR signaling. However, if the decrease is drastic and inconsistent, consider the following:
-
Protease Activity: Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors to prevent protein degradation during sample preparation.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to confirm that the observed decrease in total EGFR is not due to unequal protein loading.
Q4: I am observing unexpected bands in my Western blot. How should I interpret them?
Unexpected bands can arise from several sources:
-
Off-Target Effects: While this compound is highly selective for EGFR, it can inhibit other kinases at higher concentrations, such as Src and ErbB2.[1] These off-target effects could lead to changes in the phosphorylation state of other proteins, resulting in unexpected bands.
-
Protein Isoforms or Modifications: Different isoforms or post-translational modifications of your target protein may result in bands at different molecular weights.
-
Antibody Non-Specificity: The primary or secondary antibodies may be cross-reacting with other proteins. Ensure your antibodies are validated for the application and consider running a control lane with only the secondary antibody.
-
Sample Degradation: Incomplete inhibition of proteases can lead to protein degradation and the appearance of lower molecular weight bands.
Q5: Should I use BSA or non-fat milk for blocking when detecting phospho-proteins?
For the detection of phosphorylated proteins, it is generally recommended to use Bovine Serum Albumin (BSA) for blocking instead of non-fat dry milk. Milk contains phosphoproteins (like casein) that can be recognized by anti-phospho antibodies, leading to high background noise.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's activity.
Table 1: IC50 Values of this compound for Kinase Inhibition
| Target Kinase | IC50 (nM) |
| EGFR | 38.5 |
| Src | 282 |
| MEK/ERK | 800 |
| ErbB2 | 1255 |
| Raf | 3353 |
| c-Met | 4100 |
| Cdk4 | >20,000 |
Data sourced from R&D Systems and Selleck Chemicals.[1]
Table 2: IC50 Values of this compound for Inhibition of Cellular Processes
| Cell Line | Process | IC50 (nM) |
| A431 | Inhibition of EGF-induced EGFR phosphorylation | 20-80 |
| NHEK | Inhibition of EGF-induced EGFR phosphorylation | 20-80 |
| A431 | Inhibition of EGF-induced STAT3 phosphorylation | 30-70 |
| NHEK | Inhibition of TGF-α-induced EGFR activation | 56 |
| NHEK | Inhibition of TGF-α-induced STAT3 activation | 60 |
| NHEK | Inhibition of TGF-α-induced ERK1/2 activation | 62 |
| NHEK | Proliferation | 61 |
| A431 | Proliferation | 125 |
| MDA-468 | Proliferation | 260 |
| MCF-7 | Proliferation | 3600 |
Data sourced from Selleck Chemicals.[1]
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis of this compound-treated cells.
Caption: A troubleshooting decision tree for unexpected this compound Western blot results.
Detailed Experimental Protocols
Cell Lysis for Phospho-Protein Analysis
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the optimized concentration and duration. If applicable, stimulate with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes) before lysis.
-
Washing: Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely after the final wash.
-
Lysis: Add ice-cold lysis buffer directly to the dish. A recommended lysis buffer for phospho-protein analysis is RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Recipe (10 mL):
-
50 mM Tris-HCl, pH 7.4 (0.5 mL of 1M stock)
-
150 mM NaCl (0.3 mL of 5M stock)
-
1% NP-40 (100 µL)
-
0.5% sodium deoxycholate (0.5 mL of 10% stock)
-
0.1% SDS (100 µL of 10% stock)
-
1 mM EDTA (20 µL of 0.5M stock)
-
Add distilled water to 10 mL.
-
-
Immediately before use, add:
-
Protease Inhibitor Cocktail (e.g., 100X stock, add 100 µL)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock, add 100 µL)
-
1 mM PMSF (100 µL of 100 mM stock)
-
-
-
Scraping and Incubation: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible method such as the bicinchoninic acid (BCA) assay.
Western Blotting Protocol
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel suitable for the molecular weight of your target proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure the membrane is activated with methanol before use.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-blocked and re-probed with a different primary antibody. This is often done to compare the levels of a phosphorylated protein to its total protein level.
References
Technical Support Center: Off-Target Effects of Pelitinib on ABCB1 and ABCG2 Transporters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Pelitinib on the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound on ABCB1 and ABCG2 transporters?
This compound acts as a competitive inhibitor of both ABCB1 and ABCG2 transporters.[1][2] This means it directly competes with the transporters' substrates for binding, thereby hindering their efflux from the cell.
Q2: Does this compound affect the expression levels of ABCB1 and ABCG2?
No, studies have shown that this compound does not alter the mRNA or protein expression levels of ABCB1 and ABCG2.[1][2] Its effect is based on functional inhibition rather than regulation of transporter expression.
Q3: How does this compound impact the ATPase activity of these transporters?
This compound stimulates the ATPase activity of both ABCB1 and ABCG2 in a concentration-dependent manner.[1][2] This is a characteristic feature of competitive inhibitors, which bind to the transporter and induce ATP hydrolysis.
Q4: Can this compound reverse multidrug resistance (MDR) mediated by ABCB1 and ABCG2?
Yes, by inhibiting the efflux function of ABCB1 and ABCG2, this compound can reverse multidrug resistance to chemotherapeutic drugs that are substrates of these transporters.[3] This has been observed to enhance the efficacy of anticancer drugs in cells overexpressing these transporters.[2]
Q5: Is the inhibitory effect of this compound specific to ABCB1 and ABCG2?
This compound has been shown to inhibit the three major MDR transporters: ABCB1, ABCC1, and ABCG2.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound inhibition assays.
-
Possible Cause 1: Cell line integrity and transporter expression.
-
Troubleshooting Tip: Regularly verify the expression and activity of ABCB1 and ABCG2 in your cell lines using positive controls and specific substrates. Cell lines can lose transporter expression over time with continuous passaging.
-
-
Possible Cause 2: Inaccurate this compound concentration.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate pipetting and serial dilutions.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Troubleshooting Tip: Optimize incubation times, substrate concentrations, and cell densities for your specific cell line and experimental setup. Refer to the detailed experimental protocols below for guidance.
-
Problem 2: High background signal in ATPase assays.
-
Possible Cause 1: Contamination of membrane vesicles.
-
Troubleshooting Tip: Ensure high purity of the prepared membrane vesicles containing the ABC transporters. Use established protocols for membrane vesicle preparation and consider using commercially available preparations.
-
-
Possible Cause 2: Non-specific ATP hydrolysis.
-
Troubleshooting Tip: Include appropriate controls, such as measuring ATP hydrolysis in the absence of the transporter or in the presence of a known potent inhibitor (e.g., vanadate), to determine the basal, non-transporter-mediated ATPase activity.
-
Problem 3: Low signal-to-noise ratio in fluorescent substrate transport assays.
-
Possible Cause 1: Inappropriate fluorescent substrate or concentration.
-
Troubleshooting Tip: Select a fluorescent substrate that is specific for the transporter you are studying (e.g., Rhodamine 123 for ABCB1, Pheophorbide A for ABCG2).[1] Titrate the substrate concentration to find an optimal balance between signal intensity and potential cytotoxicity.
-
-
Possible Cause 2: Photobleaching of the fluorescent dye.
-
Troubleshooting Tip: Minimize the exposure of your samples to light during incubation and measurement. Use appropriate filter sets on the flow cytometer or plate reader.
-
Quantitative Data Summary
Table 1: Inhibition of ABCB1 and ABCG2 Efflux by this compound
| Transporter | Fluorescent Substrate | Cell Line | IC50 of this compound (µM) | Reference |
| ABCB1 | Topotecan | HEK293/ABCB1 | Not explicitly stated, but competitive inhibition was demonstrated. | [1] |
| ABCG2 | Topotecan | HEK293/ABCG2 | Not explicitly stated, but competitive inhibition was demonstrated. | [1] |
| ABCG2 | Doxorubicin | SSP-ABCG2 | IC50 of doxorubicin significantly decreased with increasing this compound concentration. | [3] |
| ABCG2 | Gemcitabine | SSP-ABCG2 | IC50 of gemcitabine significantly decreased with increasing this compound concentration. | [3] |
Table 2: Stimulation of ATPase Activity by this compound
| Transporter | EC50 of this compound (µM) | Maximum Stimulation (% of basal activity) | Reference |
| ABCB1 | ~1 | ~150% | [1] |
| ABCG2 | ~1 | ~200% | [1] |
Detailed Experimental Protocols
Flow Cytometry-Based Transport Assay
This assay measures the intracellular accumulation of a fluorescent substrate in the presence and absence of an inhibitor.
-
Cell Lines: HEK293 cells stably transfected with either human ABCB1 or ABCG2.
-
Fluorescent Substrates:
-
ABCB1: Rhodamine 123 (0.5 µg/mL)
-
ABCG2: Pheophorbide A (PhA) (1 µM)
-
-
Protocol:
-
Harvest cells and resuspend them in a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., PSC833 for ABCB1, FTC for ABCG2) for 30 minutes at 37°C.[1]
-
Add the fluorescent substrate and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells with ice-cold buffer to stop the efflux.
-
Analyze the intracellular fluorescence using a flow cytometer. Increased fluorescence indicates inhibition of the transporter.
-
ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by the transporter in the presence of a test compound.
-
Source of Transporter: Membrane vesicles prepared from Sf9 insect cells infected with baculovirus containing the cDNA for ABCB1 or ABCG2.
-
Protocol:
-
Incubate the membrane vesicles (5-10 µg protein) with a range of this compound concentrations in an assay buffer containing ATP and MgCl2.
-
The reaction is carried out at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate assay.
-
The transporter-specific ATPase activity is determined by subtracting the basal activity (measured in the absence of the transporter or in the presence of a general inhibitor like sodium orthovanadate) from the total activity.
-
Visualizations
Caption: Competitive inhibition of ABCB1/ABCG2 by this compound.
Caption: Workflow for the flow cytometry-based transport assay.
Caption: Workflow for the ATPase activity assay.
References
- 1. This compound (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Addressing Pelitinib Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Pelitinib resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation, irreversible pan-ErbB tyrosine kinase inhibitor (TKI).[1][2] It covalently binds to and inhibits the epidermal growth factor receptor (EGFR/ErbB1), as well as other members of the ErbB family like HER2/ErbB2.[1][3] This inhibition blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5] this compound has shown activity against the T790M mutation in EGFR, which is a common mechanism of resistance to first-generation EGFR TKIs.[6]
Q2: My cells are becoming less sensitive to this compound over time. What are the potential mechanisms of resistance?
Several mechanisms can contribute to acquired resistance to this compound in long-term cell culture:
-
Secondary Mutations in EGFR: The most well-documented resistance mechanism for EGFR TKIs is the acquisition of secondary mutations in the EGFR kinase domain, with the T790M "gatekeeper" mutation being the most common for first-generation TKIs. While this compound is designed to be effective against T790M, other mutations could potentially arise.
-
Upregulation of ABC Transporter Proteins: Increased expression of ATP-binding cassette (ABC) transporter proteins, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade. This can include the amplification or activation of other receptor tyrosine kinases like MET or ERBB2 (HER2).[6][8]
-
Histologic Transformation: In some cases, cancer cells can undergo a change in their cellular appearance and characteristics, known as histologic transformation (e.g., to small cell lung cancer), which can confer resistance to EGFR-targeted therapies.
Q3: How can I confirm if my cells have developed resistance to this compound?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells compared to the parental, sensitive cell line.[9] A fold-change in IC50 of 5-10 or higher is generally considered indicative of resistance.
Q4: What are some general good cell culture practices to keep in mind when developing and maintaining drug-resistant cell lines?
-
Maintain a parental cell line: Always culture the original, sensitive parental cell line in parallel with your resistant lines. This provides a crucial baseline for all your comparative experiments.
-
Consistent drug pressure: To maintain the resistant phenotype, it is often necessary to culture the cells in the continuous presence of a maintenance dose of this compound.
-
Regularly verify resistance: Periodically re-evaluate the IC50 of your resistant cell line to ensure the resistance phenotype is stable over time.
-
Cryopreservation: Freeze down vials of your resistant cell line at different passages to have a backup and to be able to return to a specific point in your experiment.
-
Avoid contamination: Practice strict aseptic techniques to prevent microbial contamination, which can affect cell health and experimental outcomes.[10][11]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term culture.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population. | 1. Determine the IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 of your long-term treated cells with the parental cell line. A significant increase confirms resistance. 2. Investigate Resistance Mechanisms: Proceed to the experimental protocols below to investigate potential mechanisms like EGFR mutations, ABC transporter upregulation, or bypass pathway activation. |
| Instability of this compound in culture medium. | 1. Prepare fresh drug solutions: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. 2. Minimize light exposure: Protect drug solutions and treated cells from excessive light exposure. |
Problem 2: High background or inconsistent results in Western blots for signaling pathway analysis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal protein extraction or sample preparation. | 1. Use appropriate lysis buffers: Ensure your lysis buffer contains protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. 2. Quantify protein concentration: Accurately measure the protein concentration of your lysates (e.g., using a BCA assay) to ensure equal loading in each lane of your gel. |
| Issues with antibody incubation or washing steps. | 1. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. 2. Increase washing steps: Increase the number and/or duration of washes with an appropriate buffer (e.g., TBST) after antibody incubations to reduce non-specific binding. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
This table provides an example of how to present quantitative data on drug sensitivity. The values presented here are for illustrative purposes and will vary depending on the cell line and experimental conditions.
| Cell Line | Treatment History | This compound IC50 (nM) | Fold Resistance |
| Parental NCI-H1975 | None | 50 | 1 |
| NCI-H1975-PR1 | 6 months with increasing this compound | 500 | 10 |
| NCI-H1975-PR2 | 12 months with increasing this compound | 1200 | 24 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay.
-
Initial drug treatment: Begin by treating the parental cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Monitor cell growth: Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days. Initially, a significant amount of cell death is expected.
-
Gradual dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat dose escalation: Continue this process of dose escalation and recovery for several months.
-
Establishment of resistant line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental cells.
-
Characterization: Once a resistant line is established, characterize it by determining its new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation of proteins in the EGFR signaling pathway.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-p-MET, anti-ERBB2, anti-p-ERBB2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of your cell lysates.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
Protocol 4: ABC Transporter Efflux Assay
This protocol provides a general method to assess the activity of ABC transporters like ABCB1 and ABCG2.
Materials:
-
Parental and resistant cell lines
-
Fluorescent substrate for the transporter of interest (e.g., Rhodamine 123 for ABCB1)
-
Known inhibitor of the transporter (positive control)
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell preparation: Harvest and resuspend the cells in a suitable buffer.
-
Inhibitor pre-incubation: Pre-incubate the cells with this compound or a known inhibitor for 30-60 minutes.
-
Substrate loading: Add the fluorescent substrate to the cells and incubate for a specified time to allow for uptake.
-
Efflux: Wash the cells to remove excess substrate and incubate them in a substrate-free medium to allow for efflux.
-
Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscope. Reduced fluorescence in the presence of an inhibitor indicates its ability to block the efflux pump.
Visualizations
References
- 1. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Pelitinib vs. Gefitinib: A Comparative Analysis of Their Interaction with the ABCG2 Transporter
For researchers, scientists, and drug development professionals, understanding the intricate interactions between kinase inhibitors and ATP-binding cassette (ABC) transporters is paramount for overcoming multidrug resistance. This guide provides a detailed comparison of how two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, pelitinib and gefitinib, interact with the ABCG2 transporter, supported by experimental data and methodologies.
The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance, actively extruding a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Both this compound and gefitinib, while targeting the EGFR signaling pathway, also exhibit significant interactions with ABCG2, albeit with distinct characteristics that influence their therapeutic application and potential for drug-drug interactions.
Quantitative Comparison of this compound and Gefitinib Interaction with ABCG2
The following table summarizes the key quantitative parameters describing the interaction of this compound and gefitinib with the ABCG2 transporter, based on available experimental data.
| Parameter | This compound | Gefitinib | References |
| Interaction Type | Competitive Inhibitor / Substrate | Inhibitor / Potential Substrate (concentration-dependent) | [1] |
| Inhibition Constant (Ki) | 1.27 μM (for inhibition of topotecan transport) | Not explicitly reported, but inhibits Hoechst 33342 efflux in a dose-dependent manner starting at 0.5 μM. | [1][2][3] |
| Effect on ABCG2 ATPase Activity | Stimulates | Modulates (concentration-dependent) | [1] |
| Effect on ABCG2 Expression | No significant change | No significant change in short-term exposure. | [1][2][3] |
| Reversal of ABCG2-Mediated Multidrug Resistance | Yes | Yes | [1][4][5] |
Experimental Methodologies
The data presented in this guide are derived from a series of well-established in vitro assays designed to characterize the interaction between small molecules and ABC transporters.
ATPase Activity Assay
The ATPase assay is a biochemical method used to determine if a compound is a substrate or an inhibitor of an ABC transporter. The assay measures the rate of ATP hydrolysis by the transporter in the presence of the test compound.
-
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. Substrates of the transporter typically stimulate its ATPase activity, while inhibitors may either have no effect or inhibit this activity.
-
Protocol:
-
Membrane vesicles containing high concentrations of the ABCG2 transporter are prepared from insect or mammalian cells.
-
The vesicles are incubated with varying concentrations of the test compound (this compound or gefitinib) in the presence of ATP.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the vanadate-molybdate method.
-
The rate of Pi release is plotted against the compound concentration to determine the effect on ATPase activity.[1]
-
Transport Assays (Fluorescent Probe Efflux)
Transport assays directly measure the ability of a compound to inhibit the efflux of a known fluorescent substrate of the transporter from cells.
-
Principle: Cells overexpressing the ABCG2 transporter will actively pump out fluorescent substrates, resulting in low intracellular fluorescence. An inhibitor of ABCG2 will block this efflux, leading to an accumulation of the fluorescent substrate and an increase in intracellular fluorescence.
-
Common Fluorescent Substrates for ABCG2: Topotecan, Hoechst 33342, Pheophorbide A.[1][2][3][6][7]
-
Protocol:
-
Cells overexpressing ABCG2 are incubated with a fluorescent substrate (e.g., Hoechst 33342) in the presence of varying concentrations of the test compound (this compound or gefitinib).
-
After an incubation period, the intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
An increase in fluorescence compared to control cells (treated with the fluorescent substrate alone) indicates inhibition of the transporter.
-
Cell Viability and Drug Resistance Assays
These assays assess the ability of a compound to sensitize multidrug-resistant cancer cells (overexpressing ABCG2) to a known cytotoxic substrate of the transporter.
-
Principle: Cells overexpressing ABCG2 are resistant to certain chemotherapeutic drugs because they can efficiently pump them out. An ABCG2 inhibitor will block this efflux, making the cells more sensitive to the cytotoxic effects of the drug.
-
Protocol:
-
ABCG2-overexpressing cells are treated with a cytotoxic ABCG2 substrate (e.g., doxorubicin, topotecan) in the presence or absence of the test compound (this compound or gefitinib).
-
Cell viability is assessed after a set period (e.g., 48-72 hours) using methods such as the MTT assay or by quantifying apoptosis.[1][4][8]
-
A decrease in the IC50 (half-maximal inhibitory concentration) of the cytotoxic drug in the presence of the test compound indicates reversal of multidrug resistance.
-
Mechanistic Insights and Signaling Pathways
Both this compound and gefitinib are primarily known as EGFR tyrosine kinase inhibitors. Their interaction with the ABCG2 transporter represents a distinct mechanism that can significantly impact their clinical efficacy.
Caption: Interaction of this compound and Gefitinib with ABCG2 Transporter.
The diagram illustrates that both this compound and gefitinib enter the cancer cell to inhibit their primary target, EGFR, which in turn blocks downstream signaling pathways promoting cell proliferation and survival. Concurrently, these drugs interact with the ABCG2 transporter. This compound acts as a competitive inhibitor, blocking the efflux of other chemotherapeutic drugs that are substrates of ABCG2.[1][9] The interaction of gefitinib is more complex; it can inhibit ABCG2 function, but may also be a substrate for efflux, particularly at lower concentrations.[2][3][10] This dual interaction can have significant implications for drug resistance and combination therapies.
Caption: Experimental Workflow for Characterizing Drug-ABCG2 Interaction.
This workflow outlines the key experimental steps to elucidate the interaction between a drug and the ABCG2 transporter. It begins with parallel biochemical and cell-based assays to provide a comprehensive understanding of the interaction, from the molecular level (ATPase activity) to the cellular consequences (inhibition of transport and reversal of multidrug resistance).
Conclusion
For drug development professionals, these findings underscore the necessity of screening new chemical entities for their interaction with ABC transporters like ABCG2. A thorough understanding of these interactions is crucial for predicting potential drug resistance mechanisms, designing effective combination therapies, and ultimately improving patient outcomes.
References
- 1. This compound (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines | PLOS One [journals.plos.org]
- 3. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the EGFR inhibitors gefitinib, vandetanib, this compound and neratinib with the ABCG2 multidrug transporter: implications for the emergence and reversal of cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pelitinib and Erlotinib in NSCLC Models: A Review of Available Preclinical Data
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted therapies is paramount. This guide aims to provide a comparative overview of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Pelitinib (EKB-569) and Erlotinib, in the context of non-small cell lung cancer (NSCLC) models. However, a comprehensive head-to-head preclinical comparison with detailed experimental data published in a single study remains elusive in the available scientific literature.
Mechanism of Action: Irreversible vs. Reversible Inhibition
The fundamental difference between this compound and Erlotinib lies in their mode of binding to the EGFR kinase domain.
Erlotinib is a first-generation, reversible EGFR TKI. It competes with adenosine triphosphate (ATP) at the tyrosine kinase binding site of the EGFR.[1][2][3] This reversible binding means that its inhibitory effect can be overcome by increased ATP concentrations. Erlotinib has demonstrated efficacy in NSCLC patients with activating EGFR mutations, such as exon 19 deletions or the L858R mutation in exon 21.[1]
This compound (EKB-569) , in contrast, is a second-generation, irreversible EGFR TKI. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding leads to a more sustained inhibition of EGFR signaling. This compound has shown potent activity against both wild-type and certain mutant forms of EGFR.
Signaling Pathway Inhibition
Both this compound and Erlotinib target the EGFR signaling cascade, which, when constitutively activated, drives tumor cell proliferation, survival, and metastasis. The binding of these inhibitors to EGFR blocks its autophosphorylation and the subsequent activation of downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Preclinical Efficacy: An Overview of Individual Findings
Due to the absence of direct comparative studies, we present a summary of the individual preclinical efficacy of this compound and Erlotinib in NSCLC models based on available literature. It is crucial to note that cross-study comparisons are inherently limited due to variations in experimental conditions.
In Vitro Cellular Assays
Standard in vitro assays to determine the efficacy of TKIs involve treating NSCLC cell lines with varying concentrations of the drug and measuring cell viability or proliferation after a specific incubation period. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the drug concentration required to inhibit 50% of cell growth.
While a direct comparison table cannot be generated, individual studies have reported IC50 values for both this compound and Erlotinib against various NSCLC cell lines, including those with different EGFR mutation statuses.
In Vivo Xenograft Models
In vivo efficacy is often assessed using xenograft models, where human NSCLC tumors are implanted into immunodeficient mice. These mice are then treated with the investigational drug, and tumor growth is monitored over time. Key endpoints include tumor growth inhibition (TGI) and overall survival.
Experimental Protocols: A General Framework
Although specific protocols from a direct comparative study are unavailable, the following outlines the general methodologies employed in preclinical evaluations of EGFR TKIs in NSCLC models.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Erlotinib (typically in DMSO, with a vehicle control group) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against drug concentration.
EGFR Phosphorylation Assay (Western Blot)
-
Cell Treatment: NSCLC cells are treated with this compound or Erlotinib for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with secondary antibodies.
-
Detection: The signal is detected using a chemiluminescence-based system.
-
Analysis: The levels of p-EGFR are normalized to total EGFR to determine the extent of inhibition.
Tumor Xenograft Study
-
Cell Implantation: A suspension of human NSCLC cells is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.
-
Drug Administration: this compound, Erlotinib, or a vehicle control is administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are often excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
While a definitive, direct comparison of the preclinical efficacy of this compound and Erlotinib in NSCLC models from a single, comprehensive study is not currently available in the public domain, an understanding of their distinct mechanisms of action—irreversible versus reversible EGFR inhibition—provides a foundation for postulating potential differences in their activity profiles. The experimental frameworks outlined above represent the standard methodologies that would be employed in such a head-to-head comparison. The absence of such data highlights a gap in the literature and underscores the importance of direct comparative studies to better inform the selection and development of next-generation EGFR inhibitors for the treatment of NSCLC. Researchers are encouraged to consult individual study publications for specific details on the efficacy of each compound against various NSCLC models.
References
Acquired Resistance to Pelitinib and Osimertinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acquired resistance mechanisms to two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Pelitinib and Osimertinib. While extensive data exists for the third-generation TKI Osimertinib, information on acquired resistance to the pan-ErbB inhibitor this compound is limited. This guide summarizes the known resistance pathways for Osimertinib and presents hypothesized mechanisms for this compound based on its mode of action and established principles of TKI resistance.
Overview of this compound and Osimertinib
Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR-TKIs.[1][2] It achieves this by covalently binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[2]
This compound (EKB-569) is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor.[3] It irreversibly binds to and inhibits EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4, thereby blocking receptor phosphorylation and downstream signaling, leading to the suppression of tumor cell proliferation.[3]
Acquired Resistance Mechanisms: Osimertinib
Acquired resistance to Osimertinib is a significant clinical challenge and has been extensively studied. The mechanisms are broadly categorized as either EGFR-dependent (on-target) or EGFR-independent (off-target).
On-Target Resistance
On-target resistance involves the emergence of new mutations within the EGFR gene that interfere with Osimertinib binding. The most prominent of these is the C797S mutation , which prevents the covalent binding of Osimertinib to the EGFR kinase domain.[1][4] Other less frequent on-target mutations include G724S, L718Q/V, and L792H.
Off-Target Resistance
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. These include:
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase can activate downstream pathways such as PI3K/Akt and MAPK, independent of EGFR.[5]
-
HER2 Amplification: Increased expression of the HER2 receptor, another member of the ErbB family, can also drive tumor growth.
-
Mutations in Downstream Signaling Pathways: Activating mutations in genes such as KRAS, BRAF, and PIK3CA can lead to constitutive activation of their respective pathways.[5]
-
Histological Transformation: In some cases, the tumor may transform from non-small cell lung cancer (NSCLC) into other histological subtypes, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[5]
-
Oncogenic Fusions: The formation of fusion genes, such as those involving RET or BRAF, can also confer resistance.
The following table summarizes the key acquired resistance mechanisms to Osimertinib and their reported frequencies.
| Category | Mechanism | Specific Alteration | Reported Frequency (First-Line Osimertinib) | Reported Frequency (Second-Line Osimertinib) |
| On-Target (EGFR-Dependent) | Secondary EGFR Mutations | C797S | ~7% | ~15-20% |
| G724S | Less common | Reported in some cases | ||
| L718Q/V | Less common | Reported in some cases | ||
| Off-Target (EGFR-Independent) | Bypass Pathway Activation | MET Amplification | ~15-19% | ~19% |
| HER2 Amplification | ~2% | ~5% | ||
| KRAS Mutations | ~3% | ~1% | ||
| BRAF V600E Mutation | ~3% | ~3% | ||
| PIK3CA Mutations | ~1-5% | ~1-5% | ||
| Histological Transformation | Small Cell Lung Cancer (SCLC) | ~14% | ~4-15% | |
| Oncogenic Fusions | RET, BRAF, etc. | Reported in some cases | Reported in some cases |
Acquired Resistance Mechanisms: this compound (Hypothesized)
Due to the limited clinical data on this compound, its acquired resistance mechanisms have not been well-characterized. However, based on its mechanism as a pan-ErbB inhibitor and knowledge of resistance to other TKIs, we can hypothesize potential mechanisms.
Hypothesized On-Target Resistance
Given that this compound targets EGFR, HER2, and HER4, on-target resistance could arise from:
-
Mutations in EGFR, HER2, or HER4: Similar to the C797S mutation in EGFR for Osimertinib, mutations in the covalent binding site or the ATP-binding pocket of any of the targeted ErbB receptors could prevent this compound from binding effectively.
-
Upregulation of Target Receptors: Increased expression of EGFR, HER2, or HER4 could potentially overcome the inhibitory effect of this compound.
Hypothesized Off-Target Resistance
Similar to Osimertinib, off-target resistance to this compound could involve:
-
Activation of Other Receptor Tyrosine Kinases: Amplification or activating mutations in other RTKs, such as MET or FGFR, could provide alternative signaling pathways for cell survival and proliferation.
-
Mutations in Downstream Signaling Pathways: Mutations in components of the PI3K/Akt/mTOR or MAPK pathways, such as PIK3CA, KRAS, or BRAF, would render the cells independent of upstream ErbB signaling.
-
Increased Drug Efflux: One study has suggested that this compound can be a substrate for the ABCB1 and ABCG2 drug efflux pumps.[6] Upregulation of these transporters could lead to reduced intracellular drug concentrations and thereby confer resistance.
The following table provides a comparative summary of the known resistance mechanisms for Osimertinib and the hypothesized mechanisms for this compound.
| Feature | Osimertinib | This compound (Hypothesized) |
| Primary Target(s) | EGFR (with sensitizing and T790M mutations) | EGFR, HER2, HER4 |
| Known On-Target Resistance | EGFR C797S, G724S, L718Q/V mutations | Mutations in the drug-binding sites of EGFR, HER2, or HER4 |
| Known Off-Target Resistance | MET/HER2 amplification, KRAS/BRAF/PIK3CA mutations, histological transformation, oncogenic fusions | Activation of other RTKs (e.g., MET, FGFR), mutations in downstream pathways (KRAS, BRAF, PIK3CA), increased drug efflux (ABCB1/ABCG2 upregulation) |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by Osimertinib and this compound and the points at which resistance can emerge.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MECHANISMS OF ACQUIRED RESISTANCE TO CETUXIMAB: ROLE OF HER (ErbB) FAMILY MEMBERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell viability assay [bio-protocol.org]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pelitinib's Kinase Specificity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase specificity profile of Pelitinib (EKB-569), an irreversible tyrosine kinase inhibitor. The information presented herein is intended to assist researchers in evaluating this compound's potential applications and in the design of future investigations.
Quantitative Kinase Inhibition Profile
This compound has been demonstrated to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its inhibitory activity has been quantified against a panel of kinases, revealing a degree of selectivity. The half-maximal inhibitory concentrations (IC50) for this compound against various kinases are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| EGFR | 38.5 | [1] |
| Src | 282 | [1][3] |
| MEK/ERK | 800 | [1][3] |
| ErbB2 (HER2) | 1255 | [1][3] |
| Raf | 3353 | [3] |
| c-Met | 4100 | [3] |
| Cdk4 | >20,000 | [1][3] |
Table 1: this compound IC50 Values Against a Panel of Kinases. This table summarizes the in vitro inhibitory potency of this compound against several key kinases. Lower IC50 values indicate greater potency.
Signaling Pathway Inhibition
This compound exerts its biological effects primarily through the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. This compound's irreversible binding to EGFR blocks its kinase activity, thereby attenuating these downstream signals. Key signaling pathways modulated by this compound include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Experimental Methodologies
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a generalized protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination
1. Reagents and Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Inhibitor (this compound) dissolved in DMSO
-
Detection Reagent (e.g., Phospho-specific antibody, ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of detecting the chosen signal (e.g., luminescence, fluorescence)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of kinase activity.
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of kinase activity.
-
References
Validating Pelitinib's Grip on Cancer's Key Pathways: A Comparative Guide to MAPK and Akt Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pelitinib's performance in inhibiting the critical MAPK and Akt signaling pathways against other established EGFR inhibitors. Supported by experimental data, this document provides a framework for validating this compound's efficacy and understanding its mechanistic advantages.
This compound, a 3-cyanoquinoline derivative, is an irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to Epidermal Growth Factor Receptors (EGFR/ErbB1), HER2/ErbB2, and HER4/ErbB4, leading to the inhibition of receptor phosphorylation and downstream signal transduction. This action ultimately results in apoptosis and the suppression of proliferation in tumor cells that overexpress these receptors. Two of the most critical downstream signaling cascades affected by EGFR inhibition are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central to cell proliferation, survival, and migration.
This guide provides a comparative analysis of this compound with other EGFR inhibitors, focusing on their efficacy in suppressing the MAPK and Akt pathways.
Comparative Analysis of Inhibitor Potency
The following tables summarize the available quantitative data on the inhibitory activity of this compound and two other prominent EGFR inhibitors, Gefitinib (a reversible inhibitor) and Afatinib (an irreversible inhibitor), on key components of the MAPK and Akt pathways.
It is crucial to note that the following data is compiled from different studies and not from a single head-to-head comparison. Therefore, direct comparison of absolute IC50 values should be approached with caution, as experimental conditions such as cell lines, reagent concentrations, and incubation times can vary significantly between studies.
Table 1: this compound Inhibition of MAPK and Akt Pathway Components
| Target | IC50 Value | Cell Line | Notes |
| p-ERK1/2 | 62 nM | NHEK | Inhibition of TGF-α mediated activation. |
| Akt Activation | 75-500 nM | A431 | Specific inhibition of activation. |
Data sourced from publicly available information.
Table 2: Gefitinib Inhibition of MAPK and Akt Pathway Components
| Target | IC50 Value | Cell Line | Notes |
| p-Akt | 220 nM | NR6wtEGFR | EGF-induced phosphorylation. |
| p-ERK | 394 nM | NR6wtEGFR | EGF-induced phosphorylation. |
Data sourced from publicly available information.
Table 3: Afatinib Inhibition of MAPK and Akt Pathway Components
| Target | Observation | Cell Line | Notes |
| p-Akt, p-ERK | Significant Decrease | T24 Bladder Cancer | Dose-dependent inhibition. |
| p-Akt, p-ERK | More effective than Erlotinib | Lewis Lung Carcinoma | Inhibition of radiation-induced phosphorylation. |
Data sourced from publicly available information.
Signaling Pathways and Inhibition Mechanisms
The diagrams below, generated using Graphviz, illustrate the simplified MAPK and Akt signaling pathways and the points of intervention by EGFR inhibitors like this compound.
Diagram 1: Simplified EGFR-mediated MAPK and Akt signaling pathways with this compound's point of inhibition.
Experimental Validation Workflow
Validating the inhibitory effect of this compound on the MAPK and Akt pathways typically involves a series of cell-based assays. The following diagram outlines a general experimental workflow.
Diagram 2: General experimental workflow for validating MAPK and Akt pathway inhibition.
Experimental Protocols
A key method for quantifying the inhibition of the MAPK and Akt pathways is Western blotting, which measures the levels of phosphorylated (activated) and total proteins.
Western Blotting Protocol for Phospho-ERK and Phospho-Akt
1. Cell Culture and Treatment:
-
Seed cells (e.g., A431, Huh7, or other relevant cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat cells with varying concentrations of this compound, Gefitinib, or Afatinib for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL for 15-30 minutes) to induce pathway activation. Non-stimulated and vehicle-treated cells should be included as controls.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Calculate the IC50 values for the inhibition of phosphorylation for each inhibitor.
Conclusion
Overcoming Acquired Resistance: A Comparative Analysis of Pelitinib and First-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to targeted therapies remains a significant hurdle in oncology. In the context of non-small cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR), first-generation tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib have demonstrated notable efficacy. However, the majority of patients eventually develop resistance, frequently driven by a secondary mutation in the EGFR kinase domain, T790M. This guide provides a comparative overview of Pelitinib (EKB-569), an irreversible EGFR TKI, and first-generation TKIs, with a focus on the mechanisms of cross-resistance and supporting experimental data.
Mechanisms of Action and Resistance
First-generation EGFR TKIs are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[1] Their efficacy is often compromised by the T790M "gatekeeper" mutation, which increases the affinity of the receptor for ATP, thereby reducing the binding potency of these reversible inhibitors.[2]
This compound, in contrast, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[] This irreversible binding allows it to maintain inhibitory activity even in the presence of the T790M mutation, which confers resistance to gefitinib and erlotinib.[][4]
Beyond on-target mutations, resistance to first-generation TKIs can also be mediated by the activation of bypass signaling pathways, such as MET or HER2 amplification, or through the upregulation of drug efflux pumps like ABCB1 and ABCG2.[1][5] Notably, this compound has been shown to inhibit the function of ABCB1 and ABCG2, suggesting a potential role in overcoming multidrug resistance.[4][6]
Data Presentation
Table 1: Comparative Profile of this compound and First-Generation EGFR TKIs
| Feature | This compound (EKB-569) | First-Generation TKIs (Gefitinib, Erlotinib) |
| Binding Mechanism | Irreversible (covalent) | Reversible (competitive with ATP) |
| Primary Target | EGFR | EGFR |
| Activity against T790M | Effective[][4] | Ineffective (resistance)[1][2] |
| Inhibition of Drug Efflux Pumps | Inhibits ABCB1 and ABCG2[4] | Not a primary mechanism |
Table 2: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against its primary target and in various cell lines.
| Target/Cell Line | IC50 | Reference |
| EGFR (in vitro kinase assay) | 38.5 nM | [4] |
| A431 (EGFR overexpressing) | 125 nM | [7] |
| MDA-468 (EGFR overexpressing) | 260 nM | [7] |
| NHEK (Normal Human Epidermal Keratinocytes) | 61 nM | [7] |
Table 3: Illustrative Cross-Resistance Profile in NSCLC Cell Lines
The following data is illustrative and based on the known mechanisms of action of the compounds. Direct head-to-head comparative data from a single study was not available in the public domain from the conducted searches. This table demonstrates the expected sensitivity pattern in cell lines with and without the T790M resistance mutation.
| Cell Line Genotype | Compound | Expected IC50 (nM) | Expected Outcome |
| EGFR del19 (TKI-sensitive) | Gefitinib/Erlotinib | 10 - 50 | Sensitive |
| This compound | 20 - 80 | Sensitive | |
| EGFR del19 + T790M (TKI-resistant) | Gefitinib/Erlotinib | > 5,000 | Resistant |
| This compound | 50 - 150 | Sensitive |
Experimental Protocols
To evaluate cross-resistance between this compound and first-generation TKIs, a series of in vitro experiments are typically conducted. Below is a representative protocol synthesized from established methodologies.
Cell Lines and Culture
-
Parental Cell Line: An NSCLC cell line with a known activating EGFR mutation (e.g., PC-9 with exon 19 deletion or H1975 with L858R and T790M).
-
Generation of Resistant Cell Lines: To generate acquired resistance, parental cells are cultured in the presence of gradually increasing concentrations of a first-generation TKI (e.g., gefitinib or erlotinib) over several months.[8] Resistance is confirmed by a significant increase in the IC50 value compared to the parental line.
-
Cell Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values of the different TKIs.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound, gefitinib, or erlotinib. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This technique is used to assess the inhibition of EGFR signaling pathways.
-
Treatment: Cells are treated with the respective TKIs at various concentrations for a specified time (e.g., 2-4 hours).
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: EGFR signaling pathway and points of TKI inhibition.
Caption: Experimental workflow for cross-resistance studies.
Caption: Logic of T790M-mediated resistance and this compound sensitivity.
Conclusion
The emergence of acquired resistance to first-generation EGFR TKIs, primarily through the T790M mutation, presents a significant clinical challenge. This compound, as an irreversible EGFR inhibitor, is rationally designed to overcome this resistance mechanism. Preclinical evidence suggests its effectiveness in T790M-positive contexts where first-generation inhibitors fail. Furthermore, its ability to inhibit drug efflux pumps may provide an additional advantage in overcoming multidrug resistance. While direct comparative preclinical studies with quantitative cross-resistance data are needed to fully elucidate its profile, the available data and mechanistic understanding position this compound as a promising agent for patients with acquired resistance to first-generation EGFR TKIs. Further clinical investigation is warranted to confirm these preclinical findings and establish its role in the management of EGFR-mutant NSCLC.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AstraZeneca PLC Presents Further Evidence For The Potential Of AZD9291 In First-Line And Pre-Treated Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 4. This compound (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies [mdpi.com]
- 6. This compound (EKB-569) targets the up-regulation of ABCB1 and ABCG2 induced by hyperthermia to eradicate lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Baseline Gene Expression Predicts Sensitivity to Gefitinib in Non–Small Cell Lung Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 8. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Pelitinib and Neratinib in a Rat Model
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of two irreversible tyrosine kinase inhibitors, Pelitinib and Neratinib, based on experimental data from rat models. The information presented herein is intended to support further research and development in oncology.
This document summarizes the key pharmacokinetic parameters of this compound and Neratinib, outlines the experimental methodologies used to obtain this data, and visualizes the signaling pathways affected by these compounds.
Quantitative Data Summary
The following table presents a summary of the key pharmacokinetic parameters for this compound and Neratinib following oral administration in rats, as reported in a comparative study.
| Pharmacokinetic Parameter | This compound (30 mg/kg) | Neratinib (30 mg/kg) |
| Cmax (ng/mL) | 105.33 ± 11.57 | 135.67 ± 15.31 |
| Tmax (h) | 3.0 ± 0.5 | 4.0 ± 0.5 |
| AUC0-t (ng·h/mL) | 863.4 ± 95.2 | 1256.7 ± 140.8 |
| AUC0-∞ (ng·h/mL) | 945.2 ± 108.7 | 1432.5 ± 165.4 |
| t1/2 (h) | 5.8 ± 0.7 | 6.5 ± 0.8 |
| Kel (h-1) | 0.12 ± 0.01 | 0.11 ± 0.01 |
| Data sourced from Maher et al., 2017. |
Experimental Protocols
The pharmacokinetic data presented was obtained through a series of standardized procedures, as detailed below.
Animal Studies
Male Wistar rats, weighing between 220-250g, were used for the pharmacokinetic studies. The animals were housed in a controlled environment and fasted for 12 hours prior to drug administration, with free access to water.
Drug Administration and Sample Collection
This compound and Neratinib were administered orally via gavage at a dose of 30 mg/kg. Blood samples (approximately 0.3 mL) were collected from the retro-orbital plexus at predetermined time points: 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-administration. The blood samples were collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. The resulting plasma samples were stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
Quantification of this compound and Neratinib in rat plasma was performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Sample Preparation: A solid-phase extraction (SPE) method was employed for the extraction of the analytes from the plasma samples.
-
Chromatographic Separation: The separation was achieved on a C18 column using a gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: The analytes were detected using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The transitions of the precursor ions to the product ions were monitored for quantification.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound and Neratinib, and the general experimental workflow for the comparative pharmacokinetic study.
Figure 1: Simplified Signaling Pathways of this compound and Neratinib.
Figure 2: Experimental Workflow for Comparative Pharmacokinetic Study.
Safety Operating Guide
Proper Disposal of Pelitinib: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Pelitinib, a potent EGFR tyrosine kinase inhibitor, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste.
This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, proper disposal is not merely a regulatory requirement but a critical component of responsible laboratory practice. All waste containing this compound must be managed in accordance with federal, state, and local regulations[3][4].
Key Safety and Handling Information
Before initiating any disposal procedure, it is imperative to be familiar with the safety profile of this compound. The following tables summarize the key hazard classifications and physical/chemical properties.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed[2][5] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₃ClFN₅O₂[5] |
| Molecular Weight | 467.92 g/mol [5] |
| Appearance | Solid[5] |
| Melting/Freezing Point | 173-178°C[5] |
| Boiling Point/Range | 655.5°C at 760 mmHg[5] |
| Flash Point | 350.2°C[5] |
| Relative Density | 1.34 g/cm³[5] |
| Water Solubility | Insoluble[6] |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound and contaminated materials. This process is designed to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Gloves: Handle with chemotherapy-rated gloves. Always inspect gloves before use and use proper removal techniques[3].
-
Eye Protection: Wear safety glasses with side-shields or a face shield[3][5].
-
Lab Coat: A complete suit protecting against chemicals is recommended[3].
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator, especially when handling powders or creating dust[3][5].
Waste Segregation and Collection
Proper segregation of waste is crucial. Do not mix this compound waste with other waste streams.
-
Solid Waste:
-
Collect all unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, weigh boats, gloves, absorbent pads), and empty stock containers in a designated, clearly labeled hazardous waste container[7].
-
For empty containers of P-listed (acutely toxic) chemicals, specific regulations may apply regarding how they are managed[7]. Consult with your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Sharps Waste:
-
Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated black bulk waste container if they contain any residual drug, even as little as 0.1 ml[7].
-
Only if the syringe is completely empty with no visible residue can it be placed in a red sharps container[7]. Do not recap needles[7].
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area[3].
-
Ensure adequate ventilation[3].
-
Wearing appropriate PPE, use appropriate tools to carefully collect the spilled material and place it in a designated hazardous waste container[3].
-
Avoid raising dust[3].
-
Decontaminate the spill area and all equipment used for cleanup by scrubbing with alcohol[5].
-
Wash the spill site after the material has been removed[3].
Final Disposal
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility[1].
-
Contact your institution's EHS department to arrange for the pickup and disposal of your this compound waste containers[7].
-
Do not attempt to incinerate or treat this compound waste in-house unless you have a licensed facility. High-temperature incineration (above 1,200°C) is the ideal method for pharmaceutical waste destruction[8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. For any uncertainty, always consult your institution's Environmental Health and Safety department.
References
- 1. This compound (EKB-569; WAY-EKB 569)|257933-82-7|MSDS [dcchemicals.com]
- 2. This compound | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. web.uri.edu [web.uri.edu]
- 8. services.gov.krd [services.gov.krd]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
